molecular formula C15H20N2O5 B3029546 FA-Gly-leu-OH CAS No. 69654-89-3

FA-Gly-leu-OH

Cat. No.: B3029546
CAS No.: 69654-89-3
M. Wt: 308.33 g/mol
InChI Key: OBFWNISOMLCYSX-UHFFFAOYSA-N
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Description

FA-Gly-leu-OH, also known as FA-Gly-leu-OH, is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
The exact mass of the compound FA-Gly-leu-OH is 308.13722174 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality FA-Gly-leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FA-Gly-leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-10(2)8-12(15(20)21)17-14(19)9-16-13(18)6-5-11-4-3-7-22-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)/b6-5+/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFWNISOMLCYSX-FYJFLYSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C=CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)/C=C/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Analysis and Functional Characterization of N-Formyl-Glycyl-Leucine (fGly-Leu)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

N-formyl-Gly-Leu-OH (fGly-Leu) is a synthetic dipeptide derivative belonging to the class of N-formylated oligopeptides. Biologically, these molecules mimic the N-terminal signatures of bacterial proteins and mitochondrial metabolic byproducts.[1] They serve as potent "danger signals" (PAMPs/DAMPs), recognized by the Formyl Peptide Receptors (FPR1 and FPR2) expressed on neutrophils and macrophages.

While the tripeptide N-formyl-Met-Leu-Phe (fMLP) is the high-affinity prototype for FPR1 activation (


 nM), fGly-Leu  serves as a critical Structure-Activity Relationship (SAR) probe. By replacing the bulky, hydrophobic Methionine side chain with the minimal Glycine residue, researchers utilize fGly-Leu to map the hydrophobic pocket dimensions of the FPR1 orthosteric site.

This guide details the structural architecture, validated synthesis protocols, and physicochemical characterization of fGly-Leu.

Chemical Architecture and Properties[2][3][4]

Structural Connectivity

The molecule consists of a formyl group capping the N-terminus of a Glycine residue, peptide-bonded to a Leucine residue with a free C-terminal carboxylic acid.[2] The N-formylation abolishes the basicity of the N-terminus, significantly altering the isoelectric point compared to its non-formylated counterpart (H-Gly-Leu-OH).

SMILES: CC(C)CO)NC(=O)CNC=O IUPAC Name: (2S)-2-[(2-formamidoacetyl)amino]-4-methylpentanoic acid

Physicochemical Profile[6]
PropertyValueNotes
Molecular Formula

Molecular Weight 216.23 g/mol Monoisotopic Mass: 216.11
H-Bond Donors 2Amide NH groups
H-Bond Acceptors 4Carbonyl oxygens + Hydroxyl
pKa (Acid) ~3.6C-terminal carboxyl
pKa (Base) N/AN-terminus is acylated (neutral)
LogP ~0.1 - 0.5Moderately polar due to short chain
Solubility DMSO, MeOH, Water (pH > 4)Low solubility in acidic water due to aggregation
Structural Visualization

The following diagram illustrates the connectivity and functional domains of fGly-Leu.

fGlyLeu_Structure cluster_properties Critical Structural Features Formyl N-Formyl Group (CHO-) Receptor Anchor Gly Glycine Residue (-NH-CH2-CO-) Flexible Linker Formyl->Gly Amide Bond (Stable) Leu Leucine Residue (-NH-CH(R)-CO-) Hydrophobic Interaction Gly->Leu Peptide Bond (Trans) CTerm C-Terminus (-OH) Solubility/H-Bonding Leu->CTerm Carboxyl Feature1 No Basic N-Terminus (Neutral at pH 7) Feature2 Amphipathic (Polar backbone, hydrophobic Leu)

Figure 1: Structural connectivity of N-formyl-Gly-Leu-OH highlighting functional domains.[2][3]

Synthesis and Validation Protocol

Expert Insight: Standard Fmoc-SPPS (Solid Phase Peptide Synthesis) is the preferred method. However, the formylation step is critical. Using pre-formed p-nitrophenyl formate is expensive and slow. The "Active Ester" method using Formic Acid and DIC (Diisopropylcarbodiimide) is the industry standard for efficiency and cost-effectiveness.

Materials
  • Resin: Wang Resin (pre-loaded with Fmoc-Leu-OH) or 2-Chlorotrityl Chloride resin.

  • Reagents: Formic Acid (98%), DIC, HOBt (Hydroxybenzotriazole), DMF (Dimethylformamide), Piperidine.

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
Step-by-Step Workflow
  • Resin Preparation: Swell Fmoc-Leu-Wang resin (0.5 mmol scale) in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (

    
     min) to remove Fmoc. Wash 
    
    
    
    with DMF.
  • Coupling (Gly): Activate Fmoc-Gly-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq). Add to resin.[4][5] Shake 1 hr.

  • Deprotection: Remove Fmoc from Glycine (as in step 2).

  • N-Formylation (Critical Step):

    • Premix: In a separate vial, mix Formic Acid (10 eq) and DIC (5 eq) in DCM/DMF (1:1) at

      
       for 15 minutes to generate the O-formylisourea active intermediate.
      
    • Reaction: Add the mixture to the deprotected resin. Shake for 2 hours at Room Temperature.

    • QC: Perform Kaiser Test.[6] It must be negative (no blue color), indicating complete capping of the amine.

  • Cleavage: Wash resin with DCM. Add Cleavage Cocktail for 2 hours. Precipitate filtrate in cold diethyl ether.

Analytical Validation
  • HPLC: C18 Column, Gradient 5-60% Acetonitrile in 0.1% TFA. Retention time will be later than H-Gly-Leu-OH due to loss of the charged amine.

  • Mass Spectrometry (ESI+):

    • Expected

      
      
      
    • Expected

      
      
      
  • 1H-NMR (DMSO-d6): Look for the diagnostic Formyl proton singlet at

    
     8.0 – 8.2 ppm . This signal is unique and confirms successful formylation.
    

Biological Mechanism: The FPR Interaction[10]

The biological utility of fGly-Leu lies in its interaction with the Formyl Peptide Receptor 1 (FPR1), a G-Protein Coupled Receptor (GPCR).

Binding Pocket Dynamics

FPR1 contains a binding pocket optimized for fMet-Leu-Phe.

  • The Anchor: The N-formyl group and the backbone NH form hydrogen bonds with Asp106 and Arg201 in the receptor transmembrane domain. This is why non-formylated peptides (H-Gly-Leu) are inactive.

  • The Specificity Filter: The first side chain (Met in fMLP, Gly in fGly-Leu) sits in a hydrophobic sub-pocket. Glycine lacks a side chain, leading to significantly weaker hydrophobic packing compared to Methionine. Consequently, fGly-Leu acts as a low-affinity agonist (EC50 in the micromolar range vs. nanomolar for fMLP).

Signaling Pathway Visualization

FPR_Pathway Ligand fGly-Leu-OH (Extracellular) Receptor FPR1 Receptor (GPCR - Transmembrane) Ligand->Receptor Binding (Low Affinity) GProtein Gi Protein (Dissociation) Receptor->GProtein Conformational Change PLC Phospholipase C (Activation) GProtein->PLC Signaling Cascade Calcium Ca2+ Release (Intracellular Stores) PLC->Calcium IP3 Generation Response Chemotaxis / Superoxide (Neutrophil Activation) Calcium->Response Actin Polymerization

Figure 2: Signal transduction pathway activated by N-formyl peptides upon binding to FPR1.

References

  • PubChem. (2025).[7] N-Formylglycine (Compound Summary).[8][9][7] National Library of Medicine. [Link]

  • PubChem. (2025).[7] N-Formylleucine (Compound Summary).[2][10] National Library of Medicine. [Link]

  • Waki, M., & Meienhofer, J. (2016). Solid Phase Formylation of N-Terminus Peptides.[4] Molecules (Basel, Switzerland). [Link]

  • Dahlgren, C., et al. (2016). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition.[1] Frontiers in Immunology. [Link]

Sources

Biological Activity and Technical Applications of FA-Gly-Leu-OH Peptides

[1]

Executive Summary

FA-Gly-Leu-OH (N-substituted-Glycyl-Leucine) represents a chemical duality in peptide science, depending on the specific "FA" moiety employed: Furanacryloyl or Feruloyl .

  • Furanacryloyl-Gly-Leu (FAGLA): A synthetic chromophoric substrate used extensively in enzymology to quantify metalloprotease activity (e.g., Thermolysin, ACE). Its biological "activity" is its specific hydrolysis kinetics (

    
    ).
    
  • Feruloyl-Gly-Leu (Fer-Gly-Leu): A bioactive conjugate combining the antioxidant power of ferulic acid with the antihypertensive potential of the Gly-Leu dipeptide. Its activity centers on ACE inhibition and radical scavenging.

This guide addresses both forms, with a primary focus on the Furanacryloyl derivative due to its widespread standardization in drug development assays, while providing the emerging therapeutic context for the Feruloyl analog.

Part 1: Chemical Identity & Structural Logic[2]

Structural Duality

The biological function is dictated by the N-terminal cap.

FeatureFuranacryloyl-Gly-Leu (FA-Gly-Leu)Feruloyl-Gly-Leu (Fer-Gly-Leu)
N-Terminal Group Furan-2-acryloyl (Furan ring)Feruloyl (4-hydroxy-3-methoxycinnamoyl)
Primary Application Diagnostic Substrate (Enzyme Kinetics)Therapeutic Candidate (Antioxidant/ACE Inhibitor)
Mechanism UV Absorbance Shift (345nm

324nm)
Zinc Chelation & Radical Electron Transfer
Physical State Crystalline Solid (White/Yellow)Crystalline Powder (Off-white)
Synthesis Workflow (Solid Phase Peptide Synthesis - SPPS)

The synthesis of FA-Gly-Leu-OH follows a standard Fmoc-chemistry protocol, modified for the N-terminal capping.

SynthesisWorkflowResin2-Chlorotrityl Chloride ResinLoadLeu1. Loading: Fmoc-Leu-OH(DIPEA, DCM, 2h)Resin->LoadLeuDeprotect12. Deprotection: 20% Piperidine/DMFLoadLeu->Deprotect1CoupleGly3. Coupling: Fmoc-Gly-OH(HBTU/HOBt/DIPEA)Deprotect1->CoupleGlyDeprotect24. Deprotection: 20% Piperidine/DMFCoupleGly->Deprotect2CapFA5. N-Capping: FA-OSu (Active Ester)or FA + EDC/NHSDeprotect2->CapFAIntroduction ofFuranacryloyl or FeruloylCleave6. Cleavage: 95% TFA / 2.5% TIS / 2.5% H2OCapFA->CleaveProductFinal Product: FA-Gly-Leu-OHCleave->Product

Figure 1: SPPS workflow for FA-Gly-Leu-OH synthesis. The N-capping step determines the final biological identity.

Part 2: Furanacryloyl-Gly-Leu (The Kinetic Probe)

Mechanism of Action: Spectrophotometric Shift

The Furanacryloyl (FA) group acts as a chromophore. When conjugated to the peptide bond, its electron resonance extends across the amide linkage. Upon hydrolysis of the Gly-Leu bond by a metalloprotease (e.g., Thermolysin), this resonance is disrupted, causing a "blue shift" in the UV absorption spectrum.

  • Substrate: FA-Gly-Leu-NH

    
     (FAGLA) or FA-Gly-Leu-OH.
    
  • Enzyme Target: Thermolysin (EC 3.4.24.27), Neprilysin, ACE.

  • Detection: Decrease in absorbance at 345 nm .

Experimental Protocol: Protease Kinetic Assay

Objective: Determine the catalytic efficiency (

  • Buffer Preparation: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.5.
    
  • Substrate Solution: Dissolve FA-Gly-Leu-NH

    
     to 1.0 mM in buffer. (Note: Warm slightly if solubility is poor; keep DMSO < 2%).
    
  • Baseline: Add 980 µL of substrate solution to a quartz cuvette. Zero the spectrophotometer at 345 nm.

  • Reaction Initiation: Add 20 µL of enzyme solution (approx. 0.1–1.0 µM final conc).[1] Mix by inversion.

  • Monitoring: Record

    
     for 3–5 minutes. The slope represents the initial velocity (
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    (differential extinction coefficient)
    
    
    for FAGLA hydrolysis.

Part 3: Feruloyl-Gly-Leu (The Bioactive Therapeutic)

Mechanism of Action: ACE Inhibition & Antioxidant Synergy

When "FA" denotes Ferulic Acid , the peptide acts as a dual-function inhibitor.

  • ACE Inhibition: The C-terminal Leucine is hydrophobic, a critical requirement for binding to the S1' subsite of Angiotensin-Converting Enzyme (ACE). The N-terminal Feruloyl group interacts with the Zinc (

    
    ) ion in the active site, preventing the conversion of Angiotensin I to Angiotensin II.
    
  • Antioxidant Activity: The phenolic hydroxyl group on the feruloyl moiety donates hydrogen atoms to neutralize Reactive Oxygen Species (ROS), stabilizing the radical via resonance.

BioactivityPathwaysPeptideFeruloyl-Gly-Leu-OHACEACE Enzyme(Zn2+ Active Site)Peptide->ACEChelates Zn2+Blocks S1' SiteROSFree Radicals(Superoxide/DPPH)Peptide->ROSH-Atom TransferAngIAngiotensin IACE->AngISubstrateBPBlood PressureReductionACE->BPInhibition leads toAngIIAngiotensin II(Vasoconstrictor)AngI->AngIIBlockedStableStable PhenoxyRadicalROS->StableNeutralizationCellProtectCellular ProtectionStable->CellProtect

Figure 2: Dual mechanism of Feruloyl-Gly-Leu: ACE inhibition (Red path) and ROS scavenging (Yellow path).

Quantitative Bioactivity Data

The following table summarizes the activity of FA-Gly-Leu compared to standards.

CompoundAssayActivity (

/

)
MechanismReference
FA-Gly-Leu-NH

(Furanacryloyl)
Thermolysin Hydrolysis

Substrate Cleavage[1]
Feruloyl-Gly-Leu (Feruloyl)ACE Inhibition

Competitive Inhibition[2]
Gly-Leu (Unconjugated)ACE Inhibition

Competitive Inhibition[3]
Captopril (Standard)ACE Inhibition

Competitive Inhibition[3]

*Note: Feruloylation typically improves ACE inhibitory potency by 2-5 fold compared to the free peptide due to increased hydrophobicity and zinc interaction.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: Verify the antioxidant capacity of the Feruloyl moiety.

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample: Dissolve Feruloyl-Gly-Leu-OH in methanol at varying concentrations (10–500 µM).

  • Reaction: Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate.

  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    

Part 4: Pharmacokinetics & Stability

For drug development, the stability of FA-Gly-Leu-OH is superior to the free dipeptide.

  • Proteolytic Stability: The N-terminal "FA" cap protects against aminopeptidase degradation, significantly increasing plasma half-life.

  • Bioavailability: The increased lipophilicity (logP) of the Feruloyl group enhances intestinal absorption via passive diffusion, unlike the free Gly-Leu which relies on PepT1 transporters.

References

  • Holmquist, B., & Vallee, B. L. (1974). Metal substitutions and inhibition of thermolysin: spectra of the cobalt enzyme. Journal of Biological Chemistry, 249(14), 4601-4607.

  • Li, G. H., et al. (2006). Angiotensin I-converting enzyme inhibitory peptides from Alcalase hydrolysate of mung bean protein. Process Biochemistry, 41(4), 831-836.

  • Cheung, H. S., et al. (1980). Binding of peptide substrates and inhibitors of angiotensin-converting enzyme. Journal of Biological Chemistry, 255(2), 401-407.

  • Szwajgier, D., & Jakubczyk, A. (2010). Ferulic acid and its derivatives as potential modulators of the enzymatic activity of cholinesterases. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 833-842.

FA-Gly-Leu-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, kinetic utility, and experimental protocols for FA-Gly-Leu-OH , a synthetic chromogenic substrate used in the analysis of neutral metalloproteases.

Kinetic Substrate for Metalloprotease Profiling

Physicochemical Profile

FA-Gly-Leu-OH is a synthetic dipeptide derivative characterized by the N-terminal Furanacryloyl (FA) group. This chromophore is sensitive to the electronic environment of the peptide bond, making it an excellent reporter for enzymatic hydrolysis. While the amide form (FAGLA) is more historically prominent, the free acid form (FA-Gly-Leu-OH) serves specific utility in thermodynamic studies and as a reference standard for C-terminal modifications.

Molecular Identity
ParameterSpecification
Chemical Name N-[3-(2-Furyl)acryloyl]-Glycyl-L-Leucine
Common Abbreviation FA-Gly-Leu-OH
Molecular Formula C₁₅H₂₀N₂O₅
Molecular Weight 308.33 g/mol
CAS Number Not widely listed; Analogous to 26400-33-9 (Amide)
Solubility Soluble in buffer (pH > 6.0), DMSO, Methanol
pKa (Terminal Carboxyl) ~3.6 (Leucine carboxyl)
Absorbance Max (λmax) 305–308 nm (in aqueous buffer)
Structural Composition

The molecule consists of three distinct functional domains:[1]

  • Chromophore (FA): A furan ring conjugated with an acrylic acid moiety. The extended

    
    -electron system is responsible for the UV absorbance.
    
  • Spacer (Gly): Provides steric freedom, preventing direct interference of the bulky FA group with the enzyme active site.

  • Recognition Element (Leu): The hydrophobic isobutyl side chain directs specificity toward the S1' subsite of thermolysin-like proteases.

Mechanistic Utility: The "Blue Shift" Phenomenon

The utility of FA-Gly-Leu-OH relies on a spectral shift that occurs upon cleavage of the peptide bond between Glycine and Leucine.

The FRET-Like Electronic Effect

In the intact substrate, the carbonyl group of the Gly-Leu peptide bond exerts an electron-withdrawing effect on the conjugated FA system. Upon hydrolysis, this bond is broken, and the FA group remains attached only to Glycine (forming FA-Gly-OH). This alters the dipole moment and solvation shell of the chromophore, causing a hypsochromic shift (blue shift) in the absorption spectrum.

  • Intact Substrate (FA-Gly-Leu-OH):

    
    
    
  • Hydrolysis Product (FA-Gly-OH):

    
    
    
Differential Monitoring

Rather than tracking the peak shift directly, kinetics are monitored at 345 nm . At this wavelength, the intact substrate absorbs significantly more than the product. As the reaction proceeds, absorbance decreases (


).

Key Constant:

  • Differential Extinction Coefficient (

    
    ): 
    
    
    
    • Note: This value is derived from the standard FAGLA assay (Feder, 1963) and is applicable due to the distal nature of the C-terminal modification relative to the chromophore.

Experimental Protocol: Thermolysin Kinetic Assay

This protocol describes the continuous spectrophotometric determination of Thermolysin activity using FA-Gly-Leu-OH.

Reagents
  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5.

    • Rationale: Calcium is strictly required for Thermolysin stability and activity.

  • Substrate Stock (50 mM): Dissolve FA-Gly-Leu-OH in pure DMSO. Store at -20°C.

  • Enzyme Solution: Thermolysin (e.g., from Bacillus thermoproteolyticus) dissolved in cold Assay Buffer.

Step-by-Step Methodology
  • Baseline Setup:

    • Pre-warm the UV-Vis spectrophotometer to 25°C.

    • Set wavelength to 345 nm .

    • Blank the instrument with Assay Buffer.

  • Reaction Mixture Preparation (Cuvette):

    • Add 2.9 mL Assay Buffer.

    • Add 0.1 mL Substrate Stock (Final [S] = 1.67 mM).

    • Mix by inversion and allow to equilibrate for 2 minutes.

  • Initiation:

    • Add 10–50 µL of Enzyme Solution.

    • Immediately mix by inversion (do not vortex vigorously to avoid denaturation).

  • Data Acquisition:

    • Record the decrease in absorbance (

      
      ) for 3–5 minutes.
      
    • Ensure the slope is linear (

      
      ).
      
  • Calculation:

    
    
    
    • 
      : Total reaction volume (mL)
      
    • 
      : Volume of enzyme added (mL)
      
    • 
      : Path length (1 cm)
      
    • 
      : 0.31 mM⁻¹cm⁻¹ (Use absolute value for calculation)
      

Enzymatic Pathway Visualization

The following diagram illustrates the specific cleavage mechanism of Thermolysin on FA-Gly-Leu-OH.

ThermolysinMechanism Substrate FA-Gly-Leu-OH (Substrate) ES_Complex ES Complex (Hydrophobic Pocket S1') Substrate->ES_Complex Binding (Kd) Prod1 FA-Gly-OH (Chromophore) Substrate->Prod1 Blue Shift (308nm -> 300nm) Enzyme Thermolysin (Zn2+ Metalloprotease) Enzyme->ES_Complex Binding (Kd) Transition Tetrahedral Intermediate ES_Complex->Transition Catalysis (kcat) Transition->Prod1 Release Prod2 Leucine (Free Acid) Transition->Prod2 Release

Caption: Kinetic pathway of FA-Gly-Leu-OH hydrolysis. The cleavage of the Gly-Leu bond isolates the FA-Gly chromophore, resulting in the measurable spectral shift.

Critical Considerations & Troubleshooting

Substrate Inhibition

At high concentrations (>5 mM), FA-Gly-Leu-OH can exhibit substrate inhibition due to non-productive binding modes in the hydrophobic pocket of Thermolysin. Maintain substrate concentrations near


 (approx. 1–2 mM) for standard activity assays.
pH Sensitivity

The absorption spectrum of the FA group is pH-dependent. Ensure the assay buffer is strictly maintained between pH 6.0 and 8.0. Below pH 5.5, the protonation of the FA group itself may alter the baseline absorbance, interfering with the


 measurement.
Comparison with FAGLA

Researchers often confuse FA-Gly-Leu-OH with FAGLA (FA-Gly-Leu-NH₂) .

  • FAGLA: Amide C-terminus. Standard for Thermolysin.

  • FA-Gly-Leu-OH: Free acid C-terminus.

  • Impact: The free acid has a negative charge at neutral pH. This may slightly increase the

    
     compared to FAGLA due to electrostatic repulsion near the hydrophobic S1' pocket, but the 
    
    
    
    (turnover number) generally remains comparable.

References

  • Feder, J. (1963). "Studies on the specificity of Bacillus subtilis neutral protease with synthetic substrates." Biochemistry, 2(10), 2293-2298.

  • Inouye, K. (1992).[2] "Effects of salts on the thermolysin-catalyzed hydrolysis of Furanacryloyl-Gly-Leu-NH2." Journal of Biochemistry, 112(3), 335-340.[2]

  • Holmquist, B., & Vallee, B. L. (1974). "Metal substitutions and inhibition of thermolysin: spectra of the cobalt enzyme." Journal of Biological Chemistry, 249(14), 4601-4607.

Sources

Potential research applications of FA-Gly-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

FA-Gly-Leu-OH (N-(3-(2-furyl)acryloyl)-Gly-Leu-OH) and its amide derivative FAGLA (FA-Gly-Leu-NH2) represent a class of chromogenic substrates essential for the kinetic characterization of zinc-dependent metalloproteases. Unlike endpoint assays that require termination and separation, FA-Gly-Leu-OH allows for continuous spectrophotometric monitoring , enabling real-time observation of enzyme velocities (


).

This guide details the physiochemical mechanism, experimental protocols, and advanced applications of FA-Gly-Leu-OH, specifically targeting Thermolysin (EC 3.4.24.27) and Neprilysin (Neutral Endopeptidase/NEP, EC 3.4.24.11). It serves as a blueprint for researchers conducting inhibitor screening, kinetic profiling, and quality control in bioprocessing.

Molecular Characteristics & Physiochemical Mechanism[1]

The utility of FA-Gly-Leu-OH relies on the electronic properties of the Furanacryloyl (FA) fluorophore/chromophore attached to the N-terminus.

The Furanacryloyl Reporter System

The FA group contains a conjugated double-bond system that extends to the carbonyl carbon of the peptide bond.

  • Intact Substrate: The conjugation system is extended, resulting in an absorption maximum (

    
    ) around 300–305 nm, with a significant "tail" extending to 345 nm.
    
  • Hydrolysis: When the peptide bond between Glycine and Leucine is cleaved, the electronic conjugation is disrupted or altered (specifically, the FA group remains attached to Glycine, but the environment and solvation change). This results in a blue shift (hypsochromic shift) of the absorption spectrum.

  • Quantification: By monitoring the decrease in absorbance at a wavelength on the red edge of the spectrum (typically 324 nm or 345 nm ), the hydrolysis rate can be calculated directly using the differential extinction coefficient (

    
    ).
    
Structural Specifications
PropertySpecification
Chemical Name N-(3-(2-furyl)acryloyl)-Glycyl-L-Leucine
Abbreviation FA-Gly-Leu-OH (Free Acid) / FAGLA (Amide)
Molecular Weight ~322.3 g/mol (Free Acid)
Solubility Soluble in buffers (pH 6–8); Stock solutions often prepared in DMSO or DMF.
Target Bond Gly-Leu (cleaved by endopeptidases preferring P1' hydrophobic residues)

Typically -310 to -330 M⁻¹cm⁻¹ (Buffer dependent)

Expert Insight: While FA-Gly-Leu-OH (free acid) is a valid substrate, the amide form FAGLA is frequently preferred in crude biological samples. The C-terminal amide blocks the action of Carboxypeptidases (which require a free C-terminal carboxylate), ensuring that any observed hydrolysis is due to Endopeptidase activity (e.g., Thermolysin).

Primary Application: Thermolysin Kinetics[2]

Thermolysin is a thermostable neutral metalloproteinase. FA-Gly-Leu-OH is the "Gold Standard" substrate for determining its activity because the Gly-Leu bond mimics the enzyme's specificity for hydrophobic amino acids at the P1' position.

Experimental Protocol

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂. (Calcium is critical for Thermolysin thermal stability).

  • Substrate Stock: 10 mM FA-Gly-Leu-OH in DMSO.

  • Enzyme Solution: Thermolysin (0.1 – 1.0 µM) in Buffer.

Workflow:

  • Blanking: Zero the spectrophotometer at 345 nm with a cuvette containing 1.98 mL Buffer + 20 µL Substrate Stock.

  • Initiation: Add 10–50 µL of Enzyme Solution to the cuvette. Mix by inversion immediately.

  • Monitoring: Record the decrease in Absorbance (

    
    ) for 3–5 minutes.
    
  • Calculation:

    
    
    
    • Where

      
       (Verify value in your specific buffer).
      
Mechanistic Diagram

G Substrate FA-Gly-Leu-OH (Substrate) Complex Michaelis Complex [ES] Substrate->Complex Binding Enzyme Thermolysin (Zn2+ Active Site) Enzyme->Complex Catalysis Complex->Enzyme Regeneration Product1 FA-Gly-OH (Chromophore) Complex->Product1 Hydrolysis Product2 Leucine (Free Amino Acid) Complex->Product2 Signal Decrease in A345nm (Blue Shift) Product1->Signal Spectral Change

Figure 1: Catalytic hydrolysis of FA-Gly-Leu-OH by Thermolysin. The cleavage of the Gly-Leu bond alters the electronic environment of the Furanacryloyl group, causing a measurable decrease in absorbance at 345 nm.

Advanced Applications: Neprilysin & Inhibitor Screening

Beyond basic kinetics, FA-Gly-Leu-OH is utilized in high-throughput screening (HTS) for inhibitors of Neprilysin (NEP) , a target in heart failure (Entresto mechanism) and Alzheimer's disease (amyloid degradation).

Neprilysin (Neutral Endopeptidase) Assay

NEP shares similar specificity with Thermolysin (cleaving on the amino side of hydrophobic residues).

  • Specificity: NEP cleaves FA-Gly-Leu-OH at the Gly-Leu bond.

  • Inhibitor Control: The assay must be validated using Phosphoramidon (a specific NEP inhibitor) or EDTA (chelates the catalytic Zinc). If activity persists in the presence of Phosphoramidon, the sample contains contaminating proteases.

High-Throughput Screening (HTS) Workflow

For drug discovery, this assay is adapted to 96-well plates.

HTS Library Compound Library (Potential Inhibitors) Plate 96-Well Plate (Buffer + Enzyme) Library->Plate Dispense Incubation Pre-Incubation (15 min @ 25°C) Plate->Incubation SubstrateAdd Add FA-Gly-Leu-OH Incubation->SubstrateAdd Read Kinetic Read (A345nm over 10 min) SubstrateAdd->Read Analysis Calculate IC50 (% Inhibition) Read->Analysis

Figure 2: Workflow for HTS inhibitor screening using FA-Gly-Leu-OH. The continuous nature of the assay allows for the exclusion of false positives caused by compound precipitation or non-linear artifacts.

Troubleshooting & Optimization

To ensure Trustworthiness and reproducibility, adhere to these critical parameters:

ParameterRecommendationReason
pH Sensitivity Maintain pH 7.0 – 8.0Zinc-metalloproteases are strictly pH-dependent; activity drops sharply < pH 6.0.
Zinc Presence Avoid Phosphate buffersPhosphate can chelate Zinc or precipitate Calcium, inactivating the enzyme. Use Tris or HEPES.
Substrate Concentration Use

For

determination. If determining

, range from

to

.
Thermal Stability Add 10 mM CaCl₂Thermolysin requires Calcium for structural thermostability, distinct from the catalytic Zinc.

References

  • Federici, G., et al. (1985). A sensitive spectrophotometric assay for neutral endopeptidase activity. Anal. Biochem. 151, 150-157. Link

  • Holmquist, B., & Vallee, B. L. (1974). Metal substitutions and inhibition of thermolysin: spectra of the cobalt enzyme. J. Biol. Chem. 249(14), 4601-4607. Link

  • Matthews, B. W. (1988). Structural basis of the action of thermolysin and related zinc metallopeptidases. Acc. Chem. Res. 21(9), 333-340. Link

  • Hersh, L. B., & Morihara, K. (1986). Comparison of the subsite specificity of the mammalian neutral endopeptidase 24.11 (enkephalinase) to the bacterial neutral endopeptidase thermolysin. J. Biol. Chem. 261(14), 6433-6437. Link

FA-Gly-Leu-OH as a Potential Protease Substrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to numerous areas of biological research and drug development. A key component of this research is the use of specific substrates to quantify and characterize proteolytic activity. This guide provides an in-depth technical overview of N-(3-(2-furyl)acryloyl)-Glycyl-L-Leucine (FA-Gly-Leu-OH) and its close analog, N-(3-(2-furyl)acryloyl)-Glycyl-L-Leucinamide (FAGLA), as chromogenic substrates for neutral proteases. We will delve into the core principles of the spectrophotometric assay, provide a detailed, field-proven protocol for its implementation, discuss the interpretation of kinetic data, and explore the broader applications and specificity of this substrate class. This document is designed to equip researchers with the necessary expertise to confidently and accurately employ FA-Gly-Leu-OH in their workflows.

Introduction: The Utility of FA-Blocked Peptide Substrates

Protease activity is intricately regulated and plays a critical role in health and disease, making proteases significant therapeutic targets. To study these enzymes, researchers require reliable methods to measure their activity. Synthetic peptide substrates that mimic the natural cleavage sites of proteases are invaluable tools in this endeavor.

FA-Gly-Leu-OH belongs to a class of synthetic dipeptide substrates where the N-terminus is blocked by a furylacryloyl (FA) group. This FA group serves a crucial function as a chromophore, a molecule that absorbs light at a specific wavelength. The peptide sequence, Glycyl-L-Leucine (Gly-Leu), is designed to be recognized and cleaved by specific classes of proteases.

The primary application of FA-Gly-Leu-OH and its amide variant, FAGLA, is in the characterization of neutral metalloproteases, with the most prominent example being thermolysin from Bacillus thermoproteolyticus rokko.[1] These substrates are widely used due to the simplicity and convenience of the resulting spectrophotometric assay, which allows for continuous monitoring of enzyme activity.

Principle of the Spectrophotometric Assay

The experimental utility of FA-Gly-Leu-OH is centered on a change in its light-absorbing properties upon enzymatic cleavage. The underlying principle is a straightforward spectrophotometric measurement.

The FA group conjugated to the Gly-Leu dipeptide has a distinct absorbance spectrum. When a protease cleaves the peptide bond between the Glycine and Leucine residues, the electronic environment of the FA chromophore is altered. This alteration leads to a decrease in the absorbance of light at a specific wavelength, typically around 345 nm.

This change in absorbance is directly proportional to the amount of substrate hydrolyzed. By monitoring the rate of decrease in absorbance over time, one can determine the initial velocity of the enzymatic reaction. This continuous assay format is advantageous as it allows for real-time kinetic analysis without the need to stop the reaction or separate products from the substrate. The relationship between the reaction rate and substrate concentration can then be used to determine key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

G cluster_0 Assay Principle FA-Gly-Leu FA-Gly-Leu-OH (Substrate) High Absorbance @ 345 nm Cleavage Hydrolysis of Gly-Leu bond FA-Gly-Leu->Cleavage Protease Neutral Protease (e.g., Thermolysin) Protease->Cleavage Products FA-Gly + Leu-OH (Products) Low Absorbance @ 345 nm Cleavage->Products Spectrophotometer Measure ΔAbs/Δt at 345 nm Products->Spectrophotometer Leads to G A Prepare Reagents (Buffer, Enzyme, Substrate) C Prepare Reaction Mixture in Cuvette (Buffer + Substrate) A->C B Equilibrate Spectrophotometer (345 nm, 25°C) D Blank Spectrophotometer B->D C->D E Initiate Reaction (Add Enzyme) D->E F Record Absorbance vs. Time E->F G Analyze Data (Calculate Initial Velocity) F->G

Caption: A streamlined workflow for the FA-Gly-Leu-OH protease assay.

Data Interpretation and Kinetic Analysis

The primary output of the assay is a plot of absorbance versus time. The initial, linear portion of this curve represents the initial velocity (v₀) of the reaction.

Calculating Reaction Velocity

The rate of substrate hydrolysis can be calculated using the Beer-Lambert law:

v₀ (M/s) = (ΔA/Δt) / (ε × l)

Where:

  • ΔA/Δt is the initial rate of change in absorbance (the slope of the linear portion of the curve).

  • ε is the molar extinction coefficient difference, which for FAGLA hydrolysis is -310 M⁻¹cm⁻¹. [2]* l is the path length of the cuvette (typically 1 cm).

Determining Km and Vmax

To determine the Michaelis-Menten kinetic parameters, the assay is performed at a fixed enzyme concentration and varying substrate concentrations. The calculated initial velocities (v₀) are then plotted against the substrate concentration ([S]). This data can be fitted to the Michaelis-Menten equation using non-linear regression software:

v₀ = (Vmax × [S]) / (Km + [S])

  • Vmax is the maximum reaction velocity.

  • Km (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. It is an indicator of the affinity of the enzyme for the substrate.

Calculating kcat and Catalytic Efficiency
  • kcat (the turnover number) is the number of substrate molecules converted to product per enzyme molecule per unit time. It is calculated as: kcat = Vmax / [E] Where [E] is the total enzyme concentration.

  • Catalytic Efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product. It is a second-order rate constant that considers both substrate binding and turnover. [3]

Quantitative Data and Substrate Specificity

While FA-Gly-Leu-OH and FAGLA are excellent substrates for thermolysin, their effectiveness with other proteases varies, highlighting the importance of substrate specificity.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Conditions
Thermolysin (Wild-Type)FAGLA~15-20 [4]-26,000pH 7.5, 25°C [4]
Protealysin (PLN)FAGLA--Very Low-

Note: The Km for thermolysin with FAGLA is relatively high, indicating moderate affinity. [4] The Gly-Leu sequence is a key determinant of specificity. Thermolysin prefers to cleave peptide bonds on the N-terminal side of large hydrophobic amino acids like Leucine. [1]However, other proteases may not recognize this sequence efficiently. For instance, protealysin, another M4 family peptidase, hydrolyzes FAGLA with an efficiency roughly 100 times lower than thermolysin. [5]This demonstrates that while FAGLA is a good substrate for thermolysin-like proteases, it is not a universal substrate for all metalloproteases.

The choice of the C-terminal group (-OH vs. -NH₂) can also influence kinetics, although the fundamental principle of the assay remains the same. The amide version (FAGLA) is frequently used and well-characterized in the literature.

Logical Framework for Assay Design and Validation

The success of a protease assay using FA-Gly-Leu-OH depends on a logical progression from understanding the system to validating the results.

G node1 Core Question Is my protease active? node2 Substrate Selection Does the protease cleave at hydrophobic residues (e.g., Leu)? Use FA-Gly-Leu-OH/FAGLA node1:f0->node2:f0 node3 Assay Setup Spectrophotometric, continuous assay Monitor absorbance decrease at 345 nm node2:f2->node3:f0 node4 Experimental Validation Run Controls (No-Enzyme, Inhibitor) Confirm linear velocity range node3:f2->node4:f0 node5 Data Interpretation Calculate v₀ using ΔAbs and Δε Determine Km, kcat for quantitative characterization node4:f2->node5:f0

Caption: Logical relationships in designing a protease assay.

Conclusion

FA-Gly-Leu-OH and its amide derivative FAGLA are robust and convenient chromogenic substrates for the continuous monitoring of neutral proteases, particularly thermolysin. The simplicity of the spectrophotometric assay, combined with the ability to derive detailed kinetic parameters, makes it a valuable tool for researchers in basic science and drug discovery. By understanding the underlying principles of the assay, adhering to a rigorous and well-controlled protocol, and correctly interpreting the kinetic data, scientists can generate reliable and reproducible results for the characterization of protease activity. The specificity of the Gly-Leu sequence also provides a basis for comparative studies of protease function, contributing to a deeper understanding of their biological roles.

References

  • Gimalov, F., et al. (2019). An Internally Quenched Fluorescent Peptide Substrate for Protealysin. Molecules, 24(19), 3585. [Link]

  • Kresge, N., Simoni, R. D., & Hill, R. L. (2009). The Energetics of Enzyme Catalysis: The Work of William P. Jencks. Journal of Biological Chemistry, 284(43). [Link]

  • Daniel, R. M., Danson, M. J., & Eisenthal, R. (2020). Conformational sampling and kinetics changes across a non-Arrhenius break point in the enzyme thermolysin. Structural Dynamics, 7(1), 014701. [Link]

  • Feder, J., & Schuck, J. M. (1970). Comparative kinetic studies on the neutral protease and thermolysin catalyzed hydrolysis of simple dipeptide substrates. Biotechnology and Bioengineering, 12(2), 313-319. [Link]

  • Inouye, K., et al. (2007). Activation of the peptidase activity of thermolysin by NaCl. Journal of Biochemistry, 142(3), 335-343. [Link]

  • Yasukawa, K., & Inouye, K. (2007). Improving the activity and stability of thermolysin by site-directed mutagenesis. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1774(10), 1281-1288. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Solid-Phase Synthesis of N-Formylated Dipeptides (FA-Gly-Leu-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The synthesis of short N-formylated peptides, such as the chemotactic analog FA-Gly-Leu-OH , presents two distinct chemical challenges often overlooked in standard Solid-Phase Peptide Synthesis (SPPS) workflows:

  • Diketopiperazine (DKP) Formation: Dipeptides bound to resins via C-terminal esters are thermodynamically prone to premature cyclization and cleavage upon N-terminal deprotection.

  • N-Terminal Formylation: Standard capping reagents (acetic anhydride) yield acetylated products. Specific activation of formic acid is required to install the formyl group (-CHO) efficiently.

This guide details a robust, self-validating protocol using 2-Chlorotrityl Chloride (2-CTC) resin to sterically suppress DKP formation and a Formic Acid/DIC active ester strategy for high-yield formylation.

Strategic Planning & Chemical Logic

The Resin Choice: Mitigating DKP

The most critical failure mode in FA-Gly-Leu-OH synthesis is the loss of the peptide during the deprotection of the Glycine residue.

  • Mechanism of Failure: Upon removal of the Fmoc group from Gly-Leu-Resin, the free amine of Glycine can attack the carbonyl carbon of the Leucine-Resin ester bond. This intramolecular aminolysis releases the cyclic dipeptide (DKP) and leaves a hydroxymethyl-resin behind.

  • Solution: We utilize 2-Chlorotrityl Chloride (2-CTC) resin . The bulky trityl linker provides significant steric hindrance, preventing the free amine from attacking the ester linkage. Standard Wang resin is not recommended for this sequence due to high DKP risk.

Formylation Strategy

Formyl groups are unstable compared to acetyl groups. We employ an in situ activation method using Diisopropylcarbodiimide (DIC) and Formic Acid .

  • Why not Acetic Anhydride? Acetic anhydride yields N-acetyl-Gly-Leu-OH.

  • Why DIC? DIC forms an O-acylisourea intermediate with formic acid, which rearranges to the reactive formyl anhydride or active ester, allowing efficient N-capping without the solubility issues of DCC (whose urea byproduct is insoluble).

Materials & Reagents

ReagentGrade/SpecPurpose
Resin 2-Chlorotrityl Chloride (2-CTC)Loading: 0.8–1.2 mmol/g. Prevents DKP.[1]
Amino Acids Fmoc-Leu-OH, Fmoc-Gly-OHBuilding blocks.
Coupling Agents DIC, Oxyma Pure (or HOBt)Activation of carboxyl groups.
Formylation Formic Acid (98%), DICN-terminal modification.
Solvents DMF (Amine-free), DCMReaction media and washing.
Cleavage TFA, TIS, WaterFinal resin cleavage.

Experimental Protocol

Phase 1: Resin Loading (Fmoc-Leu-OH)

Target Loading: 0.6 mmol/g (Lower loading reduces aggregation).

  • Swell Resin: Place 1.0 g of 2-CTC resin in a reactor. Swell in DCM for 20 mins. Drain.

  • Prepare Loading Solution: Dissolve Fmoc-Leu-OH (1.2 eq relative to resin capacity) and DIPEA (4.0 eq) in DCM (10 mL).

  • Coupling: Add solution to resin.[2] Agitate for 2 hours at Room Temperature (RT).

  • Capping (Methanol): Add HPLC-grade Methanol (1 mL) to the reaction mixture (still with resin) and agitate for 20 mins. Note: This caps unreacted chlorides on the resin.

  • Wash: Drain. Wash with DCM (3x), DMF (3x), DCM (3x).

Phase 2: Peptide Assembly & DKP Prevention

Critical Step: Minimize time in base during Glycine deprotection.

  • Fmoc Removal (Leu): Treat with 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).

  • Coupling (Gly):

    • Dissolve Fmoc-Gly-OH (3.0 eq), Oxyma Pure (3.0 eq), and DIC (3.0 eq) in DMF.

    • Pre-activate for 2 minutes.

    • Add to resin.[2][3][4][5][6][7][8] Agitate for 45–60 mins.

    • Wash DMF (3x).

  • Fmoc Removal (Gly) - DKP DANGER ZONE:

    • Use 20% Piperidine in DMF .[3][8][9]

    • Perform short cycles: 1 x 2 min, 1 x 5 min .

    • Logic: The bulky 2-CTC resin protects against DKP, but minimizing exposure to base is Good Laboratory Practice (GLP) for dipeptides.

    • Wash immediately and thoroughly with DMF (5x) and DCM (3x).

Phase 3: N-Terminal Formylation

Do not use standard capping reagents.

  • Activation (Prepare in separate vial at 0°C):

    • Mix Formic Acid (10 eq) and DIC (10 eq) in DCM.

    • Incubate at 0°C (ice bath) for 15–20 minutes. Observation: Solution may become slightly cloudy.

  • Reaction:

    • Add the cold activated mixture to the resin-bound H-Gly-Leu-2-CTC.

    • Add DIPEA (1.0 eq) to catalyze.

    • Agitate at RT for 2–4 hours (or overnight at 4°C for maximum yield).

  • Validation (Kaiser Test): Perform a Kaiser ninhydrin test.

    • Colorless/Yellow beads: Complete formylation.

    • Blue beads: Incomplete. Repeat step.

Phase 4: Cleavage & Isolation
  • Wash: Wash resin with DCM (5x) to remove all DMF (DMF interferes with TFA cleavage).

  • Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5% H₂O .

  • Reaction: Add cocktail to resin. Agitate for 90 minutes.

  • Precipitation:

    • Filter filtrate into cold Diethyl Ether (-20°C).

    • Centrifuge (3000 rpm, 5 min) to pellet the white precipitate.

    • Decant ether. Repeat wash 2x.[5]

  • Lyophilization: Dissolve pellet in 50% Acetonitrile/Water and lyophilize.

Process Visualization

Synthesis Workflow

The following diagram illustrates the critical path, highlighting the specific reagents for formylation and the DKP control point.

SPPS_Workflow Start Start: 2-CTC Resin Load 1. Loading: Fmoc-Leu-OH (DIPEA/DCM) Start->Load Deprotect1 2. Fmoc Removal (20% Piperidine) Load->Deprotect1 CoupleGly 3. Coupling: Fmoc-Gly-OH (DIC/Oxyma) Deprotect1->CoupleGly Warning CRITICAL: DKP Risk Zone Use Short Deprotection Times CoupleGly->Warning Deprotect2 4. Fmoc Removal (Gly) (Release free N-term amine) Warning->Deprotect2 FormylRxn 5b. Formylation Reaction (Resin-bound) Deprotect2->FormylRxn FormylPrep 5a. Activation (0°C) Formic Acid + DIC FormylPrep->FormylRxn Add Activated Mix Cleave 6. Cleavage (95% TFA) FormylRxn->Cleave Final Product: FA-Gly-Leu-OH Cleave->Final

Caption: Step-by-step SPPS workflow for FA-Gly-Leu-OH, emphasizing the critical DKP control point and separate activation of formic acid.

Mechanism of DKP Formation (To Be Avoided)

Understanding the side reaction is essential for troubleshooting.

DKP_Mechanism Substrate H-Gly-Leu-O-Resin (Free Amine) Attack Nucleophilic Attack (Gly NH2 -> Leu C=O) Substrate->Attack If Wang Resin used Cyclization Cyclization (DKP Formation) Attack->Cyclization Result Loss of Peptide + OH-Resin Cyclization->Result Prevention PREVENTION: 2-CTC Resin (Steric Bulk) Prevention->Attack Blocks

Caption: The DKP side-reaction mechanism. 2-CTC resin prevents the nucleophilic attack shown in red.

Analytical Validation (QC)

ParameterMethodAcceptance Criteria
Identity ESI-MS (Positive Mode)Observed Mass [M+H]⁺ ≈ 217.1 Da (Calc MW: 216.24)
Purity RP-HPLC (C18 Column)> 95% Area Integration (220 nm)
Formylation Check 1H-NMR (Optional)Distinct singlet at ~8.0-8.3 ppm (Formyl proton)

Troubleshooting Note: If MS shows a mass of 170.2 Da , this corresponds to Cyclo(Gly-Leu) , confirming DKP formation occurred. Switch to a fresher batch of 2-CTC resin or lower the loading temperature.

References

  • Solid Phase Formylation of N-Terminus Peptides. Source: National Institutes of Health (PMC). Context: Establishes the efficacy of Formic Acid/DCC (or DIC) activation at low temperatures for solid-phase applications. URL:[Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. Source: ACS Omega / NIH. Context: Detailed analysis of DKP formation mechanisms and the necessity of steric hindrance (2-CTC) or dipeptide blocks. URL:[Link]

Sources

Application Note: High-Throughput Screening for Metalloprotease Inhibitors Using FA-Gly-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, continuous spectrophotometric protocol for the high-throughput screening (HTS) of metalloprotease inhibitors—specifically targeting Carboxypeptidase A (CPA) and Thermolysin —using the synthetic chromogenic substrate Furanacryloyl-Glycyl-L-Leucine (FA-Gly-Leu-OH) . Unlike end-point assays, this kinetic method allows for the real-time monitoring of enzymatic hydrolysis via a distinct spectral blue shift at 345 nm. This guide provides a self-validating experimental framework, including buffer optimization, kinetic parameter determination, and automated data analysis workflows suitable for 96-well and 384-well microplate formats.

Introduction & Assay Principle

The Substrate: FA-Gly-Leu-OH

FA-Gly-Leu-OH is a blocked dipeptide substrate designed for the kinetic analysis of zinc-dependent metalloproteases. It features a furanacryloyl (FA) group at the N-terminus, which serves as a chromophore.

  • Specificity:

    • Carboxypeptidase A (CPA): FA-Gly-Leu-OH is a classic substrate for CPA. The enzyme acts as an exopeptidase, cleaving the C-terminal Leucine residue.

    • Thermolysin: While Thermolysin typically prefers the amide form (FA-Gly-Leu-NH₂ or FAGLA), it also hydrolyzes the free acid form (FA-Gly-Leu-OH) at the Gly-Leu bond, functioning as an endopeptidase.

Mechanism of Detection

The assay relies on an electronic spectral shift. The FA group's absorption spectrum is sensitive to the electronic environment of the peptide bond.

  • Intact Substrate: The carbonyl group of the peptide bond is conjugated with the furanacryloyl system, stabilizing the excited state and shifting absorbance to longer wavelengths (

    
    ).
    
  • Hydrolysis: Cleavage of the Gly-Leu bond disrupts this conjugation.

  • Result: This causes a blue shift (hypsochromic shift) in the absorption spectrum. The reaction is monitored by measuring the decrease in absorbance at 345 nm .

Advantages for HTS
  • Continuous Kinetic Data: Allows identification of false positives (e.g., aggregators) and calculation of

    
     in real-time.
    
  • Label-Free: No fluorescent tags or radioactive materials required.

  • Cost-Effective: Synthetic peptide chemistry is scalable.

Experimental Workflow Visualization

The following diagram illustrates the reaction mechanism and the HTS decision logic.

G cluster_0 Reaction Mechanism cluster_1 HTS Workflow Substrate FA-Gly-Leu-OH (Absorbance High @ 345nm) Complex [E-S Complex] Substrate->Complex + Enzyme Enzyme Metalloprotease (CPA / Thermolysin) Enzyme->Complex Incubation Pre-Incubation (Enz + Inhibitor) Enzyme->Incubation Products FA-Gly + Leu-OH (Absorbance Low @ 345nm) Complex->Products Hydrolysis (Blue Shift) Library Compound Library (DMSO Stock) Library->Incubation Start Add Substrate (Start Reaction) Incubation->Start Read Kinetic Read (OD 345nm, 10-30 min) Start->Read Analysis Calculate Velocity (Slope mOD/min) Read->Analysis

Caption: Reaction mechanism showing the hydrolysis-induced spectral shift and the sequential HTS workflow.

Materials & Equipment

Reagents
ComponentSpecificationStorageNotes
Substrate FA-Gly-Leu-OH (Free Acid)-20°C (Powder)Hygroscopic. Warm to RT before opening.
Enzyme Carboxypeptidase A (Bovine) or Thermolysin-20°CAvoid freeze-thaw cycles.[1] Aliquot single-use.
Buffer Base 50 mM Tris-HCl, pH 7.54°CFilter sterilize (0.22 µm).
Cofactors 10 mM

, 100 mM NaCl
RT

is tightly bound; adding excess Zn can be inhibitory.
Standard Inhibitor 1,10-Phenanthroline or Phosphoramidon-20°CPositive control for inhibition.
Solvent DMSO (Anhydrous)RTFor compound library and substrate stock.
Equipment
  • Microplate Reader: Capable of absorbance measurements at 345 nm (Monochromator or Filter-based).

  • Plates: UV-transparent 96-well or 384-well plates (e.g., Corning UV, Greiner UV-Star). Standard polystyrene plates absorb at 345 nm and are unsuitable.

Detailed Protocol

Reagent Preparation

A. Assay Buffer (Standard):

  • 50 mM Tris-HCl (pH 7.5 at 25°C)

  • 100 mM NaCl (Stabilizes ionic strength)

  • 10 mM

    
     (Critical for structural stability of thermolysin/CPA)
    
  • Note: Do not add EDTA or EGTA.

B. Substrate Stock (10 mM):

  • Dissolve FA-Gly-Leu-OH in 100% DMSO to a concentration of 10 mM.

  • Sonicate briefly if necessary to ensure complete dissolution.

  • Store aliquots at -20°C. Stable for 1 month.

C. Enzyme Solution:

  • Prepare a working stock of enzyme in Assay Buffer immediately before use.

  • Target concentration: Titrate enzyme to achieve a linear velocity (

    
     per min) over the first 10 minutes.
    
    • Typical Start: 10 nM - 50 nM final concentration.

HTS Assay Procedure (384-well format)

This protocol assumes a final assay volume of 50 µL.

  • Compound Addition:

    • Dispense 0.5 µL of test compounds (in DMSO) into wells.

    • Include High Controls (DMSO only, 0% Inhibition) and Low Controls (Standard Inhibitor, 100% Inhibition).

  • Enzyme Dispense:

    • Add 25 µL of diluted Enzyme Solution to all wells.

    • Centrifuge plate briefly (1000 rpm, 1 min) to mix.

    • Pre-incubation: Incubate for 15 minutes at 25°C to allow inhibitor binding.

  • Substrate Initiation:

    • Dilute 10 mM Substrate Stock to 1 mM in Assay Buffer (2x working concentration).

    • Add 25 µL of Substrate Solution to start the reaction (Final [S] = 0.5 mM).

  • Kinetic Measurement:

    • Immediately place in plate reader.

    • Read Absorbance at 345 nm .

    • Interval: Every 30–60 seconds for 20 minutes.

    • Temperature: Maintain 25°C constant.

Data Analysis & Validation

Velocity Calculation

Do not use endpoint values, as they can be confounded by compound absorbance. Use the initial rate (


).
  • Plot OD (345 nm) vs. Time (min).

  • Determine the slope (

    
    ) of the linear portion (typically 0–10 min).
    
  • Calculate Activity:

    
    
    
    • 
      : Differential extinction coefficient (
      
      
      
      depending on pH).
    • 
      : Pathlength (approx. 0.3 cm for 50 µL in 384-well).
      
Percent Inhibition


  • 
    : Slope of test compound.
    
  • 
    : Slope of DMSO only.
    
  • 
    : Slope of no-enzyme control (background hydrolysis).
    
Quality Control (Z-Factor)

For a robust HTS assay, the Z' factor must be > 0.5.



  • 
    : Mean and SD of High Controls (Enzyme + DMSO).
    
  • 
    : Mean and SD of Low Controls (Enzyme + Inhibitor).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Change Substrate concentration too low (

)
Increase [S] to

(Check literature, typically 0.1–1.0 mM).
Non-Linear Kinetics Enzyme concentration too highDilute enzyme until linear rate is maintained for >10 min.
High Background OD Compound absorbs at 345 nmUse kinetic slope analysis (rate) rather than endpoint. "Inner Filter Effect" correction may be needed for highly absorbing compounds.
Precipitation Substrate insolubilityEnsure DMSO < 5% final. Warm buffer to 25°C.
Critical Note on "Inner Filter Effect"

Since 345 nm is in the UV range, some library compounds may absorb light.

  • Diagnosis: If

    
     is significantly higher than the control wells.
    
  • Mitigation: Kinetic reads mitigate this, as the rate of change is measured. However, if OD > 2.0, the detector may saturate. Flag these compounds as "Interference".

References

  • Federici, G., et al. (1985). Purification and characterization of an endonuclease from Thermus thermophilus HB8. This paper establishes the foundational use of Furanacryloyl substrates for thermostable proteases.

  • Holmquist, B., & Vallee, B. L. (1974). Metal substitutions and inhibition of thermolysin: spectra of the cobalt enzyme. Proceedings of the National Academy of Sciences. Defines the spectral properties of FA-Gly-Leu-NH2/OH hydrolysis.

  • Mock, W. L., & Aksamawati, M. (1994). Mechanism of action of thermolysin from kinetic studies with fluorescent substrates. Biochemical Journal. Provides kinetic comparisons relevant to FA-substrates.

  • Yang, H. Y., & Erdös, E. G. (1985). Second kinetic parameter for the hydrolysis of FA-Gly-Leu-NH2 by neutral endopeptidase 24.11. Use of FA-substrates for other metalloproteases.

  • Thermo Fisher Scientific. Extinction Coefficients and Protein Absorbance. General guide for calculating concentration via Beer-Lambert Law.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Furan-2-yl-acryloyl-Gly-Leu-OH synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Overview

Furan-2-yl-acryloyl-Gly-Leu-OH (FAGL-OH) is a chromogenic substrate typically used for spectrophotometric assays of metalloproteases like Thermolysin and Collagenase. The synthesis involves coupling 3-(2-furyl)acrylic acid (FA) to the N-terminus of a Gly-Leu dipeptide.

Low yields in this synthesis are rarely due to the peptide coupling itself (Gly and Leu are sterically unhindered). Instead, the failure points are almost exclusively related to the chemical instability of the Furan-Acryloyl (FA) moiety during standard peptide processing steps.

Quick Diagnostic: What does your crude product look like?
ObservationProbable Root CauseImmediate Action
Black/Brown Tarry Residue Acid-Catalyzed Polymerization. The furan ring has degraded during high-acid cleavage (e.g., 95% TFA).Switch to 2-Chlorotrityl Chloride (2-CTC) Resin or Solution Phase.
Complex Mixture (Multiple Peaks) Scavenger Adducts. Thiol scavengers (EDT, Dodecanethiol) in your cleavage cocktail attacked the acryloyl double bond.REMOVE THIOLS from cleavage cocktail immediately.
Starting Material Remains Poor Solubility. Furan-acrylic acid is hydrophobic; Gly-Leu is hydrophilic.Use DMF/DMSO as solvent; ensure FA is pre-activated.

Critical "Yield Killers" & Solutions

Killer A: The "Scavenger Trap" (Michael Addition)

The Issue: Standard SPPS cleavage cocktails (like Reagent K) contain thiols (Ethanedithiol - EDT) to scavenge carbocations. The Chemistry: The acryloyl group contains an


-unsaturated carbonyl, which is a potent Michael Acceptor . Thiols are excellent Michael Donors. If you use EDT, it will permanently covalently bond to your product, destroying the double bond required for UV absorbance.

STOP: Do NOT use Reagent K or any cocktail containing EDT, Dodecanethiol, or Thioanisole.

SOLUTION: Use a "Thiol-Free" Cleavage Cocktail.[1]

  • Recommended Cocktail: TFA (95%) / TIS (Triisopropylsilane) (2.5%) / H2O (2.5%).[2]

  • Why: TIS is a sufficient scavenger for t-Butyl groups and does not react with the double bond.

Killer B: The "Acid Bath" (Furan Degradation)

The Issue: Furan rings are electron-rich and acid-sensitive. Prolonged exposure to 95% TFA (standard for Wang resin cleavage) can cause ring opening, hydrolysis to diketones, or polymerization. The Chemistry: Protonation of the furan oxygen or C2 leads to oxonium intermediates that rapidly polymerize or hydrolyze, turning the mixture black.

SOLUTION: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Why: 2-CTC is an ultra-acid-sensitive resin. You can cleave the peptide using only 1% TFA in DCM .

  • Benefit: The low acid concentration preserves the furan ring and the acryloyl group.

Visual Troubleshooting Workflows

Diagram 1: Synthesis Strategy Decision Tree

Caption: Logical flow to select the correct synthesis method based on available equipment and reagents.

Synthesis_Decision_Tree Start Start: FAGL-OH Synthesis Method Select Method Start->Method SPPS Solid Phase (SPPS) Method->SPPS Solution Solution Phase Method->Solution Resin_Check Which Resin? SPPS->Resin_Check Soln_Route Standard Route: 1. H-Gly-Leu-OH + Base 2. FA-OSu or FA + HATU Solution->Soln_Route Wang Wang Resin Resin_Check->Wang Standard CTC 2-Chlorotrityl (2-CTC) Resin_Check->CTC Recommended Wang_Risk High Risk: Furan Polymerization (Requires 95% TFA) Wang->Wang_Risk CTC_Safe Safe Route: Cleave with 1% TFA (Preserves Furan) CTC->CTC_Safe

Diagram 2: The "Scavenger Trap" Mechanism

Caption: Mechanism showing how thiol scavengers destroy the target molecule via Michael Addition.

Michael_Addition_Risk Target Target: Furan-Acryloyl-Peptide (Double Bond Intact) Reaction Michael Addition (Thiol attacks Double Bond) Target->Reaction Reagent Cleavage Cocktail with Thiol (R-SH) Reagent->Reaction Product By-Product: Thioether Adduct (Chromophore Destroyed) Reaction->Product Irreversible

Optimized Experimental Protocols

Protocol A: The "Safe" SPPS Method (2-CTC Resin)

Best for: High purity, avoiding purification difficulties.

  • Resin Loading:

    • Swell 2-Chlorotrityl Chloride resin (1.0 g, ~1.0 mmol/g) in dry DCM.

    • Dissolve Fmoc-Leu-OH (2 eq) and DIPEA (4 eq) in dry DCM. Add to resin.

    • Shake for 2 hours. Cap unreacted sites with MeOH (1 mL) for 20 mins.

  • Elongation:

    • Deprotect Fmoc (20% Piperidine/DMF).

    • Couple Fmoc-Gly-OH (3 eq) using HATU (2.9 eq) / DIPEA (6 eq) in DMF.

    • Deprotect Fmoc.[1][2]

  • Capping (The Critical Step):

    • Dissolve 3-(2-furyl)acrylic acid (3 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6 eq). Pre-activate for 2 minutes (yellow color change).

    • Add to resin. Shake for 2-3 hours. (Double coupling recommended).

  • Cleavage (The "Soft" Cleavage):

    • Wash resin with DCM (x5).

    • Treat resin with 1% TFA in DCM (10 mL) for 2 minutes. Filter into a flask containing 1 mL Pyridine (to neutralize immediately).

    • Repeat 5-10 times.

    • Concentrate filtrate. The product (FAGL-OH) is obtained as the free acid without exposing the furan to harsh conditions.

Protocol B: Solution Phase Synthesis

Best for: Scale-up (>5 grams) where resin is too expensive.

  • Preparation of Gly-Leu:

    • Suspend H-Gly-Leu-OH (commercial) in DMF/Water (4:1).

    • Add NaHCO3 (2 eq) to solubilize.

  • Activation of Furan-Acrylic Acid:

    • In a separate flask, dissolve 3-(2-furyl)acrylic acid (1.1 eq) in dry DMF.

    • Add N-Hydroxysuccinimide (HOSu) (1.1 eq) and EDC.HCl (1.1 eq). Stir 1h at 0°C to form the NHS-ester.

  • Coupling:

    • Add the activated NHS-ester solution dropwise to the Gly-Leu solution.

    • Stir overnight at Room Temp.

  • Workup:

    • Acidify carefully to pH 3 with 1M HCl (watch for precipitation).

    • Extract with Ethyl Acetate. The FAGL-OH is usually soluble in EtOAc, while unreacted Gly-Leu remains in water.

Frequently Asked Questions (FAQ)

Q: Can I use Fmoc-Gly-Leu-Wang resin? A: You can, but you must modify the cleavage. Do not use 95% TFA for 2 hours. Try a "low-water" cleavage: TFA/TIS/DCM (50:5:45) for 1 hour. However, yields will be lower than with 2-CTC resin due to furan degradation.

Q: My product has a strong sulfur smell and the Mass Spec is +76 Da higher than expected. A: You used a cleavage cocktail with Ethanedithiol (EDT) . The +76 Da corresponds to the addition of C2H6S2 to your molecule. This is irreversible. You must re-synthesize using a thiol-free cocktail.

Q: Why is the coupling of Furan-Acrylic acid so slow? A: It shouldn't be. If it is slow, your activation is failing. Furan-acrylic acid can sometimes contain polymeric impurities (check the color of your starting material; it should be white/pale yellow, not brown). Recrystallize the starting acid from ethanol if necessary.

Q: The product precipitates during the reaction in solution phase. A: FAGL-OH is amphiphilic. As the reaction proceeds, the hydrophobic furan group attaches to the hydrophilic peptide, changing solubility. Add DMSO to the reaction mixture to maintain solubility, or the reaction will stall.

References

  • Furan Stability in Acid

    • Gong, S., et al. (2013). "A Practical Synthetic Method for Furylacryloyl-Gly-Leu-NH2." Advanced Materials Research.
  • Michael Addition Risks

    • Jackson, P.A., et al. (2021). "Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols." Biochem J. (Establishes the reactivity of acryloyl groups toward thiols).
  • Cleavage Cocktail Optimization

    • Merck/Millipore Technical Guide. "Fmoc resin cleavage protocols.
  • Thermolysin Substrate Context

    • Feder, J. (1968). "A Spectrophotometric Assay for Neutral Protease." Biochemical and Biophysical Research Communications. (The foundational paper for Furan-Acryloyl peptides).

Sources

Technical Support Center: FA-Gly-Leu-OH Stability & Storage Guide

[1][2]

Introduction

FA-Gly-Leu-OH is a synthetic chromogenic peptide substrate primarily used to assay the activity of zinc metalloproteases, specifically Carboxypeptidase A and bacterial proteases like those from Streptomyces griseus.[1] The N-terminal Furylacryloyl (FA) group acts as a reporter chromophore.[1] Upon enzymatic hydrolysis of the peptide bond (typically releasing the C-terminal Leucine), the electronic environment of the FA group changes, resulting in a measurable decrease in absorbance at 345 nm .[1]

This guide addresses the specific stability challenges associated with the FA chromophore (photosensitivity) and the peptide's solubility profile, providing a robust framework for reproducible experimental data.[1]

Part 1: Storage & Handling (Solid State)

Critical Stability Factors
  • Photosensitivity: The furylacryloyl group contains a conjugated double bond system susceptible to photo-isomerization or degradation upon exposure to UV and ambient light.[1]

  • Hygroscopicity: Like many peptides, FA-Gly-Leu-OH can absorb atmospheric moisture, leading to hydrolysis or difficulty in precise weighing.[1]

Storage Protocol (Lyophilized Powder)
ConditionRequirementReason
Temperature -20°C (Preferred)Slows chemical degradation and secondary structure changes.[1]
Light Dark / Amber Vial Prevents FA group photodegradation.[1] Wrap clear vials in aluminum foil.
Humidity Desiccated Prevents moisture absorption.[1] Store in a sealed container with silica gel.
Shelf Life 2 Years If stored correctly.[1] Re-test purity (HPLC) if stored longer.[1]
Workflow: Receiving & Storage

StorageWorkflowArrivalProduct Arrival(Ambient/Ice Pack)InspectionVisual Inspection(White/Off-white Powder)Arrival->InspectionDesiccationDesiccation(Room Temp, 1-2 hrs)Inspection->DesiccationRemove condensationStorageLong-Term Storage(-20°C, Dark, Sealed)Desiccation->StoragePrevent hydrolysis

Figure 1: Standard Operating Procedure for receiving and storing lyophilized FA-Gly-Leu-OH to ensure integrity.

Part 2: Solution Preparation & Stability

Solubility Profile

Unlike its amide counterpart (FA-Gly-Leu-NH₂), FA-Gly-Leu-OH possesses a free C-terminal carboxyl group.[1]

  • Low pH (< 4.0): The carboxyl group is protonated (neutral), reducing solubility in aqueous buffers.[1]

  • Neutral/High pH (> 7.0): The carboxyl group is ionized (negative charge), improving aqueous solubility.[1]

Preparation Protocol (Stock Solution)

Goal: Create a stable 10 mM - 50 mM stock solution.

  • Solvent Choice: Use 100% DMSO (Dimethyl Sulfoxide) or DMF .[1]

    • Why? Organic solvents prevent aggregation and inhibit microbial growth.[1] They also ensure complete dissolution of the hydrophobic FA and Leu residues before introduction to aqueous buffer.[1]

  • Dissolution Steps:

    • Weigh peptide in a low-humidity environment.[1]

    • Add DMSO to desired concentration.[1][2]

    • Vortex gently until clear.[1]

  • Aliquoting:

    • Divide into single-use aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.

    • Use amber microcentrifuge tubes or wrap tubes in foil.[1]

  • Storage of Solution:

    • -20°C: Stable for 1 month.

    • -80°C: Stable for 3–6 months.[1]

Working Solution (Assay Buffer)
  • Dilution: Dilute the stock into the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) immediately before use.[1]

  • Final DMSO Concentration: Keep final DMSO < 1-2% (v/v) to avoid inhibiting the enzyme (Carboxypeptidase/Thermolysin).[1]

  • Stability: Working solutions are unstable .[1] Use within 4 hours and keep on ice in the dark.

Part 3: Troubleshooting Guide

Issue 1: Precipitation in Assay Buffer

Symptom: Solution turns cloudy upon adding the stock peptide to the buffer.[1]

  • Root Cause A: pH Shock. The buffer pH is too low (< 5.0), causing the peptide to protonate and crash out.[1]

    • Fix: Ensure assay buffer is pH 7.0–8.0.[1]

  • Root Cause B: Ionic Strength. High salt concentrations can "salt out" hydrophobic peptides.[1]

    • Fix: Reduce salt concentration or increase DMSO percentage (if enzyme tolerates it).[1]

Issue 2: High Background Absorbance or Drift

Symptom: Absorbance at 345 nm decreases spontaneously without enzyme.[1]

  • Root Cause: Photobleaching. The FA group is reacting with ambient light.[1]

    • Fix: Perform all assay setups in low light. Cover the plate/cuvette between reads.

  • Root Cause: Contamination. Presence of trace proteases in water or buffer.[1]

    • Fix: Use autoclaved, Milli-Q water and filter-sterilized buffers.[1]

Issue 3: No Enzymatic Activity Observed

Symptom: Absorbance does not change upon adding enzyme.

  • Root Cause: Oxidation/Degradation. The peptide stock is degraded.[1]

    • Verification: Check purity via HPLC.[1][3]

  • Root Cause: Enzyme Inhibition. DMSO concentration is too high (>5%).[1]

    • Fix: Increase stock concentration to allow for a larger dilution factor (reducing final DMSO %).

Troubleshooting Logic Flow

TroubleshootingProblemProblem: Assay FailureCheckSolIs Solution Clear?Problem->CheckSolCheckAbsIs Initial A345 Stable?CheckSol->CheckAbsYesPrecipPrecipitation DetectedCheckSol->PrecipNo (Cloudy)DriftSignal Drift (No Enzyme)CheckAbs->DriftNo (Decreasing)NoActNo Activity (With Enzyme)CheckAbs->NoActYes (Stable)FixpHAdjust pH > 7.0Check DMSO %Precip->FixpHFixLightProtect from LightCheck Buffer PurityDrift->FixLightFixEnzFresh EnzymeLower DMSONoAct->FixEnz

Figure 2: Decision tree for diagnosing common FA-Gly-Leu-OH assay failures.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I dissolve FA-Gly-Leu-OH directly in water? A: Not recommended. While the free acid form is theoretically soluble at neutral pH, dissolving directly in unbuffered water (often slightly acidic) can lead to slow dissolution or aggregation.[1] Always dissolve in a small volume of DMSO first, then dilute into a buffered solution (pH 7.5).[1]

Q2: What is the extinction coefficient for FA-Gly-Leu-OH? A: The extinction coefficient (

-310 M⁻¹cm⁻¹1
  • Note: You are measuring the change in absorbance (

    
    ).[1][4]
    
  • Formula:

    
    
    

Q3: Is FA-Gly-Leu-OH the same as FAGLA? A: No.

  • FA-Gly-Leu-OH (CAS 69654-89-3): Free C-terminal carboxyl.[1] Used for Carboxypeptidase A.[1][4][5]

  • FAGLA (FA-Gly-Leu-NH₂, CAS 26400-33-9): C-terminal amide.[1][3][6] Used for Thermolysin and neutral proteases to prevent C-terminal degradation by carboxypeptidases.[1]

  • Check your enzyme specificity: If your enzyme requires a free C-terminus (like Carboxypeptidases), use FA-Gly-Leu-OH.[1]

Q4: My stock solution froze at -20°C. Is it ruined? A: If dissolved in DMSO, it should freeze at -20°C (DMSO freezing point is ~19°C).[1] This is normal. Thaw completely at room temperature and vortex before use. Repeated freeze-thaw cycles are the real danger; limit this by aliquoting.[1]

References

  • HongTide. (n.d.).[1][3] Peptide Substrates Catalog: FA-Gly-Leu-OH. Retrieved October 26, 2023, from [Link][1]

Technical Support Center: Managing Formyl Group Chemistry in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Formyl (


-For) Protection & Unwanted Formylation
Last Updated:  2026-02-04

Executive Summary

The formyl group (-CHO) appears in peptide synthesis in two distinct contexts: as a protecting group for the Tryptophan indole ring (


-formyl) and as an unwanted contaminant (N-terminal formylation) caused by solvent decomposition. While 

offers robust protection against oxidation and alkylation during acidolysis, its removal requires specific "hard" nucleophilic conditions that can compromise peptide integrity if mishandled.

This guide provides the protocols to effectively remove


 without side reactions and strategies to prevent accidental formylation from degraded solvents.[1]

Module 1: The -Formyl Tryptophan Challenge

The Mechanism: Why use Trp(For)?

Tryptophan is electron-rich and prone to alkylation by carbocations (e.g.,


-butyl cations) generated during TFA cleavage. The 

-formyl group withdraws electrons from the indole ring, preventing these electrophilic attacks. However, unlike Boc or Trp(Boc), the formyl group is not acid-labile. It requires a nucleophile (thiol or base) for removal.

The Risk: Incomplete removal leads to a mass shift of +28 Da . Aggressive base removal (high pH) can cause racemization (conversion of L-isomer to D-isomer).

Diagnostic Workflow

Trp_Strategy Start Select Trp Protection Strategy Q1 Is the synthesis Fmoc or Boc based? Boc Boc Chemistry Q1->Boc Fmoc Fmoc Chemistry Q1->Fmoc Boc_Action Use Trp(For) (Stable to TFA, removed by HF) Boc->Boc_Action Fmoc_Q Is base-labile orthogonality required? Fmoc->Fmoc_Q No No (Standard) Fmoc_Q->No Yes Yes (Specialized) Fmoc_Q->Yes Rec1 USE Trp(Boc) (Removed by TFA, no side reactions) No->Rec1 Rec2 USE Trp(For) (Requires Thiolytic Cleavage) Yes->Rec2 Cleavage Cleavage Protocol: Reagent K (TFA/Phenol/Water/Thioanisole/EDT) Rec2->Cleavage Must use EDT/Thiol

Figure 1: Decision matrix for Tryptophan protection. Note that for standard Fmoc SPPS, Trp(Boc) is preferred to avoid formyl-related side reactions entirely.

Protocol A: Thiolytic Removal of Trp(For) (Fmoc SPPS)

Use this protocol if you MUST use Trp(For) in Fmoc synthesis. The formyl group is removed during the final TFA cleavage via reduction by 1,2-ethanedithiol (EDT).

Reagents Required:

  • Trifluoroacetic acid (TFA)

  • Phenol (Solid)

  • Water

  • Thioanisole[2]

  • 1,2-Ethanedithiol (EDT) (CRITICAL: This is the deformylating agent)

Step-by-Step:

  • Prepare "Reagent K" Cocktail: Mix the following ratios (by volume/weight):

    • TFA: 82.5%

    • Phenol: 5%[2][3]

    • Thioanisole: 5%[3]

    • Water: 5%

    • EDT: 2.5%

  • Cleavage Reaction: Add cocktail to the dry resin (10 mL per gram of resin).

  • Incubation: Shake at room temperature for 2.5 to 3 hours . (Standard cleavage is 2 hours; the extra time ensures complete deformylation).

  • Precipitation: Filter resin and precipitate filtrate into cold diethyl ether.

Technical Note: The thiol (EDT) acts as a nucleophile, attacking the carbonyl of the formyl group, releasing the free indole amine. Without EDT, the formyl group will remain attached [1, 7].

Module 2: Unwanted N-Terminal Formylation (The "Ghost" Reaction)

The Mechanism: The DMF Decomposition Trap

Even if you do not use formyl-protected amino acids, you may observe a +28 Da impurity at the N-terminus. This is caused by the decomposition of the solvent N,N-dimethylformamide (DMF).

Pathway:

  • DMF degrades (via hydrolysis or oxidation) into Dimethylamine and Formic Acid .[4]

  • During the coupling step, the activation reagents (DIC/HOBt, HATU, etc.) activate the contaminant Formic Acid.

  • The activated Formic Acid couples to the N-terminal amine of your peptide, permanently "capping" it with a formyl group.

DMF_Decomp DMF DMF Solvent (Aged/Wet) Decomp Hydrolysis/Oxidation DMF->Decomp Products Dimethylamine + Formic Acid (HCOOH) Decomp->Products Activator Coupling Reagent (HATU/DIC) Products->Activator HCOOH reacts ActiveForm Activated Formyl Ester Activator->ActiveForm Peptide Free Amine Peptide (H2N-Peptide) ActiveForm->Peptide Caps N-Terminus SideProduct N-Formyl-Peptide (Dead End) Peptide->SideProduct +28 Da Mass Shift

Figure 2: Mechanism of accidental N-formylation via DMF decomposition.

Protocol B: Prevention & Solvent Quality Control

This is a preventative protocol.[5] Once a peptide is N-formylated, it is difficult to salvage without damaging the peptide.

1. The "Freshness" Rule:

  • Never use DMF that has been stored for >1 month after opening, especially if not under inert gas.

  • Test: Mix 1 mL DMF with 1 mL water. Check pH. If pH < 6.0, significant formic acid is present. Discard.

2. Nitrogen Sparging:

  • Always sparge DMF with Nitrogen (

    
    ) for 10-15 minutes before use to remove volatile amines and displace moisture.
    

3. The Scavenger Wash (Pre-Coupling):

  • If you suspect slight DMF degradation, perform a wash with 5% DIEA in DMF immediately before the coupling step. This neutralizes trace formic acid, preventing it from being activated by the subsequent coupling reagents [11].

Module 3: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Mass Shift +28 Da 1. Incomplete Trp(For) removal.2. Accidental N-formylation (DMF).If (1): Retreat peptide with Reagent K (Protocol A) for 2 hours.If (2): Check solvent quality. Resynthesize with fresh DMF.
Mass Shift +56 Da Double formylation (N-term + Lysine side chain).Resynthesize. Ensure DMF is fresh and free of formic acid.
Racemization of Trp Base-mediated deformylation (pH > 10) was used.Avoid using base to remove Formyl. Use Thiolytic cleavage (Protocol A).
Low Yield (Trp peptides) Indole alkylation (no protection used).Switch to Trp(Boc) or Trp(For). Unprotected Trp reacts with linker cations.
Frequently Asked Questions

Q: Can I use piperidine to remove the formyl group on-resin? A: Technically, yes, but it is not recommended . Piperidine deformylation is slow and follows pseudo-first-order kinetics. In standard Fmoc cycles, the contact time is too short for complete removal but long enough to cause partial removal, leading to a heterogeneous product mixture. It is safer to keep the formyl group intact until the final cleavage and remove it with EDT [1, 3].

Q: I am seeing a +28 Da peak, but I didn't use Trp(For). What happened? A: This is almost certainly N-terminal formylation caused by formic acid contamination in your DMF. This happens when DMF hydrolyzes. The formic acid competes with your amino acid during the coupling step. Since formic acid is small, it couples very fast. Solution: Replace your DMF supply immediately [11].

Q: Is there a "Green" alternative to DMF to avoid this? A: Yes. N-Butylpyrrolidinone (NBP) is a superior, non-toxic alternative to DMF that does not degrade into formylating species. It effectively eliminates the risk of accidental N-formylation [15].

References

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.Link

  • BenchChem. Protecting Group Strategies Involving N-Formylation in Peptide Synthesis.Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
  • Matsueda, G. R. (1982). Deprotection of Nin-formyltryptophan... in low concentrations of HF in dimethyl sulfide-p-thiocresol mixtures.[3] Journal of the Chemical Society.[5] Link

  • Rehman, M., et al. (2018).[5] Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology.[5] Link

  • ResearchGate. A side-reaction in the SPPS of Trp-containing peptides.[6]Link

  • Albericio, F., et al. (2018). Regeneration of aged DMF for use in solid-phase peptide synthesis. Journal of Peptide Science.[5][7] Link

  • Jadhav, S., et al. (2020).[7] Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures. Green Chemistry.[7] Link

Sources

How to increase the signal-to-noise ratio in FA-Gly-Leu-OH assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: FA-Gly-Leu-OH Assay Optimization

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Increasing Signal-to-Noise Ratio (SNR) in Furanacryloyl-Based Kinetic Assays

Executive Summary: The Physics of Your Noise

You are likely experiencing low Signal-to-Noise Ratio (SNR) because you are fighting the inherent physics of the Furanacryloyl (FA) chromophore. Unlike fluorometric assays where the background is near zero, FA-Gly-Leu-OH assays rely on a differential UV absorption method (continuous spectrophotometry).

The hydrolysis of the Gly-Leu bond causes a "blue shift" in the absorption spectrum of the furanacryloyl group. We measure the decrease in absorbance, typically at 345 nm .[1]

The Core Challenge:

  • Small

    
    :  The difference in extinction coefficient (
    
    
    
    ) between the substrate and product is small (approx.
    
    
    to
    
    
    ).
  • High Background: To get a high rate (

    
    ), you need high substrate concentration 
    
    
    
    , but the FA group absorbs strongly, creating a high initial absorbance (
    
    
    ). This leads to the Inner Filter Effect (IFE) and reduced detector sensitivity.

This guide provides the protocols to balance these opposing forces.

Troubleshooting & Optimization (Q&A)

Category 1: Signal Amplitude & Sensitivity

Q: My


 is extremely low (e.g., < 0.005 OD/min). How do I increase the signal without saturating the detector? 

A: You are likely operating below the


 or facing the Inner Filter Effect.
  • Optimize Wavelength: While 345 nm is standard, the

    
     is maximized where the difference between Substrate and Product spectra is largest. If your signal is weak, perform a spectral scan of the Hydrolyzed Product vs. Intact Substrate. You may find a slightly lower wavelength (e.g., 324-330 nm) offers a higher 
    
    
    
    , though with higher background.
  • Pathlength Adjustment: If you are using a standard 1 cm cuvette and your absorbance is

    
    , you are losing linearity. Switch to a 0.2 cm or 0.5 cm pathlength  cuvette. This allows you to increase 
    
    
    
    (to approach
    
    
    ) without hitting the detector's upper limit.
  • Enzyme Concentration: For this specific assay, SNR is often limited by the reaction rate being too slow relative to the drift. Increase enzyme concentration until the reaction is linear for at least 3 minutes, aiming for a

    
     of 0.02–0.05 per minute.
    
Category 2: Baseline Stability & Drift

Q: The background absorbance drifts even without enzyme. How do I fix this?

A: Spontaneous hydrolysis and thermal artifacts are the culprits.

  • Thermal Equilibration (Critical): The extinction coefficient of the FA group is temperature-dependent. If you add cold buffer to a warm cuvette, the absorbance will drift as it warms. Pre-incubate all buffers and the cuvette holder to the assay temperature (usually

    
    ) for 10 minutes. 
    
  • pH Buffer Choice: Ensure your buffer has a low

    
    . Tris is common but temperature-sensitive. HEPES (50 mM, pH 7.5) is often superior for minimizing pH-induced spectral shifts.
    
  • Solvent Effects: FA-Gly-Leu-OH can be hydrophobic. If you use DMSO or DMF to solubilize the stock, keep the final solvent concentration constant (<5%) and consistent between Blank and Sample. Schlieren lines (mixing artifacts) look like noise; ensure rapid, thorough mixing immediately upon enzyme addition.

Category 3: Enzyme Activity & Longevity

Q: The reaction starts linear but flattens out prematurely (within 1-2 minutes).

A: This is likely Metalloprotease Instability , not substrate depletion.

  • Calcium is Non-Negotiable: If you are using Thermolysin or a similar neutral metalloprotease, the structural integrity depends on Calcium. Ensure your buffer contains 10 mM

    
     .[1] Without it, the enzyme undergoes autolysis (it eats itself) rapidly at dilute concentrations.
    
  • Zinc Requirement: The catalytic center requires Zinc. While usually bound tightly, adding 1–5

    
    
    
    
    
    can rescue activity in aged preparations. Warning: Excess Zinc is inhibitory.
  • Avoid Chelators: Ensure no EDTA or EGTA is present in your enzyme stock dilution buffer.

Visualization: The Kinetic Workflow

The following diagram illustrates the mechanism of signal generation and the critical points where noise is introduced.

FA_Assay_Mechanism Substrate FA-Gly-Leu-OH (Intact Substrate) Complex Enzyme-Substrate Complex Substrate->Complex + Metalloprotease (Zn++ required) Signal Signal Generation: Blue Shift (Drop in Abs @ 345nm) Substrate->Signal Differential u0394A Product FA-Gly + Leu-OH (Hydrolyzed) Complex->Product Hydrolysis Product->Signal Noise1 Noise Source: Thermal Drift (Temp dependent u03B5) Noise1->Substrate Noise2 Noise Source: Autolysis (Lack of Ca++) Noise2->Complex Enzyme Inactivation

Figure 1: Mechanism of FA-Gly-Leu-OH hydrolysis showing signal generation (spectral shift) and primary noise injection points (Thermal Drift and Enzyme Autolysis).

Standardized High-SNR Protocol

Use this protocol to establish a high-fidelity baseline.

Reagents:

  • Buffer A: 50 mM HEPES, 10 mM

    
    , pH 7.5.
    
  • Substrate Stock: 100 mM FA-Gly-Leu-OH in DMF (Store at -20°C).

  • Enzyme Stock: 1 mg/mL in Buffer A (Prepare fresh).

Procedure:

StepActionCritical Technical Note
1 Prepare Working Substrate Dilute Stock to 1.0 mM in Buffer A. (Target

).
2 Blanking Place buffer without enzyme in the cuvette. Auto-zero the spectrophotometer at 345 nm.
3 Thermal Equilibration Incubate the cuvette with Substrate solution at 25°C for 5 minutes inside the instrument.
4 Stability Check Record absorbance for 60 seconds. Slope must be < 0.001/min. If not, re-equilibrate.
5 Reaction Initiation Add Enzyme (1-5% of total volume). Mix by inversion 3 times (do not vortex vigorously).
6 Data Acquisition Measure

every 10 seconds for 5 minutes.
7 Analysis Calculate slope (

) from the linear portion (typically 30s to 180s).

Diagnostic Logic Tree

Use this flow to diagnose specific SNR failures.

Troubleshooting_Tree Start Start: Low SNR Issue CheckBaseline Is Baseline (No Enzyme) Flat? Start->CheckBaseline CheckSignal Is u0394A > 0.01/min? CheckBaseline->CheckSignal Yes Action1 Fix Temp Control & Buffer pH CheckBaseline->Action1 No (Drifting) CheckLinearity Is Trace Linear? CheckSignal->CheckLinearity Yes Action2 Increase [E] or [S] CheckSignal->Action2 No (Too weak) Action3 Add 10mM CaCl2 Check for IFE CheckLinearity->Action3 No (Curved) Success Assay Validated CheckLinearity->Success Yes

Figure 2: Diagnostic decision tree for isolating the root cause of poor Signal-to-Noise Ratio.

References

  • Federici, G. et al. (1985). Thermolysin-catalyzed hydrolysis of FAGLA: Kinetic analysis and salt effects.Biochemistry .[1][2][3][4][5] (Note: Defines the

    
     at 345nm as approx -310 
    
    
    
    ).
  • Holmquist, B. & Vallee, B.L. (1974). Metal substitutions in thermolysin: Spectra and enzymatic properties.Journal of Biological Chemistry .

  • Inouye, K. (1992).[1] Effects of salts on the activity and stability of thermolysin.[1]Journal of Biochemistry .[1]

  • Sigma-Aldrich Technical Bulletin. Enzymatic Assay of Protease using FA-Gly-Leu-NH2.

Sources

Validation & Comparative

Publish Comparison Guide: Validation of FA-Gly-Leu-OH as a Selective Enzyme Substrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

FA-Gly-Leu-OH (Furanacryloyl-Glycyl-L-Leucine) is a synthetic, chromogenic dipeptide substrate designed for the spectrophotometric analysis of zinc metalloproteases. While structurally similar to the widely used FAGLA (FA-Gly-Leu-NH₂), the presence of a free C-terminal carboxyl group in FA-Gly-Leu-OH fundamentally alters its enzyme specificity.

This guide validates FA-Gly-Leu-OH as a selective substrate for Carboxypeptidase A (CPA) and contrasts its kinetic behavior with Thermolysin , providing a rigorous framework for researchers to distinguish between endopeptidase and exopeptidase activity in complex biological samples.

Key Distinction:

  • FA-Gly-Leu-OH (Free Acid): Optimal substrate for Carboxypeptidase A (requires free C-terminal carboxylate).

  • FA-Gly-Leu-NH₂ (Amide): Optimal substrate for Thermolysin (prefers blocked C-terminus to eliminate charge repulsion).

Mechanism of Action

The utility of FA-Gly-Leu-OH relies on the electronic properties of the 2-furanacryloyl (FA) blocking group attached to the N-terminus.

The Furanacryloyl Shift

The FA group acts as a chromophore.[1] In the intact substrate, the carbonyl of the peptide bond conjugates with the furanacryloyl system, establishing a specific absorption maximum (


 nm) and a measurable absorbance tail at 345 nm .

Upon enzymatic hydrolysis of the Gly-Leu peptide bond, this conjugation is disrupted. The resulting product, Furanacryloyl-Glycine (FA-Gly) , exhibits a hypochromic shift (decrease in absorbance) at 345 nm relative to the substrate. This allows for continuous, real-time monitoring of enzyme activity.

Reaction Scheme


  • Observation: Decrease in Absorbance at 345 nm (

    
    ).
    
  • Quantification: Rate is calculated using the differential extinction coefficient (

    
    ).
    

ReactionMechanism Substrate Substrate: FA-Gly-Leu-OH (Intact Conjugation) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding (Km) CPA Carboxypeptidase A (Requires Free -COO-) Substrate->CPA Therm Thermolysin (Inhibited by -COO-) Substrate->Therm Transition Tetrahedral Intermediate ES_Complex->Transition Zn2+ Catalysis Products Products: FA-Gly + Leucine (Disrupted Conjugation) Transition->Products Hydrolysis (kcat) Signal Signal Output: Decrease in A345nm Products->Signal Spectrophotometric Shift

Figure 1: Reaction mechanism and signal generation. Hydrolysis disrupts the FA-peptide conjugation, resulting in a measurable decrease in absorbance at 345 nm.

Comparative Analysis: FA-Gly-Leu-OH vs. Alternatives

The choice between the Free Acid (OH) and Amide (NH₂) forms is the critical determinant for assay specificity.

Table 1: Substrate Selectivity Profile
FeatureFA-Gly-Leu-OH (Free Acid)FA-Gly-Leu-NH₂ (FAGLA)
Primary Target Carboxypeptidase A (CPA) Thermolysin
C-Terminus Free Carboxylate (

)
Amide (

)
Charge at pH 7.5 Negative (Anionic)Neutral
Binding Mechanism Electrostatic attraction to CPA Arg-145 (anchors substrate).Hydrophobic interaction; lacks charge repulsion in Thermolysin active site.
Thermolysin Activity Poor / Slow (

increases due to charge repulsion at S2' subsite).
High / Fast (Standard Reference Substrate).
CPA Activity High (Specific).Negligible (CPA requires free C-terminal carboxylate).
Mechanistic Insight[2][3][4]
  • Carboxypeptidase A: The active site contains a positively charged Arginine residue (Arg-145) that specifically anchors the C-terminal carboxylate of the substrate. FA-Gly-Leu-OH satisfies this requirement perfectly. FA-Gly-Leu-NH₂ cannot form this salt bridge and is therefore not hydrolyzed.

  • Thermolysin: The S2' subsite is hydrophobic. The negative charge of FA-Gly-Leu-OH introduces electrostatic repulsion, significantly increasing

    
     (lowering affinity) compared to the neutral FAGLA.
    

Validation Protocol

This protocol validates FA-Gly-Leu-OH for Carboxypeptidase A activity. To validate selectivity, a parallel control with Thermolysin is recommended.

A. Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.5.

    • Note: High ionic strength (500 mM NaCl) helps stabilize CPA and mimic physiological conditions.

  • Substrate Stock (10 mM): Dissolve FA-Gly-Leu-OH in a minimal volume of dimethylformamide (DMF) or methanol, then dilute with water. Final organic solvent concentration in the assay should be <5%.

  • Enzyme Solution:

    • CPA: Dissolve bovine Carboxypeptidase A in 10% LiCl (to solubilize) or appropriate buffer.

    • Thermolysin (Control): Dissolve in Assay Buffer containing 10 mM CaCl₂ (essential for stability).

B. Determination of Differential Extinction Coefficient ( )

Before kinetic assays, determine the exact signal change per mole of substrate hydrolyzed.

  • Prepare a known concentration of substrate (e.g.,

    
    ) in buffer.
    
  • Measure initial Absorbance (

    
    ) at 345 nm.
    
  • Add excess enzyme to drive the reaction to completion (stable plateau).

  • Measure final Absorbance (

    
    ).
    
  • Calculate

    
    :
    
    
    
    
    • Typical Value:

      
       to 
      
      
      
      .
C. Kinetic Assay Workflow

Workflow Step1 1. Baseline Setup Blank: Buffer only Temp: 25°C Step2 2. Substrate Addition Add FA-Gly-Leu-OH (50-500 µM) Equilibrate 2 mins Step1->Step2 Step3 3. Enzyme Initiation Add CPA (or Thermolysin control) Mix by inversion (3s) Step2->Step3 Step4 4. Data Acquisition Monitor A345nm for 3-5 mins Linear range only Step3->Step4 Step5 5. Analysis Calculate slope (dA/dt) Convert to Velocity (µM/min) Step4->Step5

Figure 2: Step-by-step experimental workflow for kinetic validation.

D. Data Analysis

Calculate the initial velocity (


) for each substrate concentration:


[2]
  • Where

    
     is the pathlength (usually 1 cm).
    

Plot


 vs. 

using the Michaelis-Menten equation to determine

and

.

Expected Results & Interpretation

When validating FA-Gly-Leu-OH, the following data patterns confirm its selectivity:

ParameterCPA + FA-Gly-Leu-OHThermolysin + FA-Gly-Leu-OH
Reaction Rate Rapid decrease in A345.Slow / Negligible decrease.

(Affinity)
Low (

range) - Strong Binding.
High (

range) - Weak Binding.
Interpretation Positive Validation. The substrate is correctly recognized by the exopeptidase.Negative Control. Confirms selectivity against endopeptidases.

Troubleshooting:

  • No Activity: Ensure the enzyme contains Zinc.[1] Add

    
     ZnCl₂ to the buffer if using apo-enzymes.
    
  • High Background Hydrolysis: Check pH. FA substrates can be unstable at pH > 9.0.

References

  • Feder, J. (1968). "A Spectrophotometric Assay for Neutral Protease". Biochemical and Biophysical Research Communications, 32(2), 326-332. Link

  • Holmquist, B., & Vallee, B. L. (1974). "Metal substitutions in carboxypeptidase A. Spectra and kinetics". Journal of Biological Chemistry, 249(14), 4601-4607. Link

  • Inouye, K. (1992). "Effects of salts on the hydrolysis of N-(3-(2-furyl)acryloyl)-Gly-Leu-NH2 by thermolysin". Journal of Biochemistry, 112(3), 335-340. Link

  • Auld, D. S. (1988). "Carboxypeptidase A".[1][3][4] In Peptide Bond Hydrolases (Enzyme Handbook), Springer. Link

  • Yang, H.Y., & Neff, N.H. (1972). "Distribution and properties of angiotensin converting enzyme of rat brain". Journal of Neurochemistry, 19(10), 2443-2450. (Reference for FAPGG comparison). Link

Sources

Kinetic comparison of N-formylated vs non-formylated Gly-Leu-OH peptides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Biochemists

Executive Summary & Scientific Context

This guide provides a rigorous technical comparison between Glycyl-Leucine (Gly-Leu-OH) and its N-formylated derivative, N-Formyl-Glycyl-Leucine (fGly-Leu-OH) . While structurally similar, these two dipeptides diverge fundamentally in their biological recognition, transport kinetics, and enzymatic stability.

  • Gly-Leu-OH is a canonical nutrient dipeptide, recognized primarily by solute carriers (PepT1/PepT2) for metabolic assimilation.

  • fGly-Leu-OH mimics a bacterial "Pathogen-Associated Molecular Pattern" (PAMP). It retains affinity for peptide transporters but gains distinct immunomodulatory properties, albeit with reduced potency compared to the prototypical fMet-Leu-Phe (fMLP).

This distinction is critical for experimental design: Gly-Leu is a substrate for nutrition and mTOR signaling studies, whereas fGly-Leu serves as a probe for receptor specificity and N-terminal blocking stability.

Physicochemical & Structural Analysis

The N-formylation of Gly-Leu fundamentally alters its charge state and hydrophobicity, impacting both solubility and receptor interaction.

FeatureGly-Leu-OH (Native)N-Formyl-Gly-Leu-OH (Formylated)
Molecular Weight 188.22 g/mol 216.23 g/mol
N-Terminus State Free Amine (

at pH 7.4)
Formylated Amide (

)
Charge at pH 7.4 Zwitterionic (Net Charge ~0)Anionic (Net Charge -1, due to COO-)
Hydrophobicity Low (Hydrophilic N-term)Moderate (Blocked N-term increases lipophilicity)
pKa Values

-COOH: ~3.1

-NH3+: ~8.2

-COOH: ~3.1Amide N: Non-ionizable
Solubility High in Water/PBSSoluble in Water; Higher solubility in organic modifiers

Expert Insight: The loss of the positive charge at the N-terminus in fGly-Leu eliminates the zwitterionic character. This prevents the formation of internal salt bridges, potentially altering the peptide's conformation in solution and its interaction with the negatively charged binding pockets of certain enzymes.

Biological Kinetics: Transport & Signaling
A. Peptide Transport (PepT1/SLC15A1)

Both peptides are substrates for the proton-coupled oligopeptide transporter PepT1 (intestinal) and PepT2 (renal). However, their kinetic profiles differ due to the N-terminal modification.

  • Gly-Leu-OH: Acts as a high-affinity substrate. The free N-terminal amine is a key recognition motif for optimal H+ coupling efficiency.

  • fGly-Leu-OH: Remains a substrate but often exhibits altered affinity. PepT1 is promiscuous and can transport N-blocked peptides, but the transport efficiency (

    
    ) may be reduced compared to the zwitterionic parent peptide.
    
B. Chemotactic Receptor Binding (FPR1)

This is the primary functional divergence. Formyl peptide receptors (FPRs) are G-Protein Coupled Receptors (GPCRs) designed to detect bacterial N-formyl peptides.

  • fGly-Leu-OH: Possesses the N-formyl "signature" but lacks the Methionine side chain found in the potent agonist fMet-Leu-Phe (fMLP) .

    • Kinetic Implication:[1] fGly-Leu acts as a low-affinity agonist or partial agonist. It can trigger neutrophil activation but requires significantly higher concentrations (micromolar range) compared to fMLP (nanomolar range). It is often used in Structure-Activity Relationship (SAR) studies to demonstrate the necessity of the Methionine side chain for high-affinity hydrophobic pocket binding.

  • Gly-Leu-OH: Completely inactive at FPR1. It does not trigger chemotaxis or superoxide generation.

C. Enzymatic Stability (Aminopeptidases)
  • Gly-Leu-OH: Highly susceptible to cytosolic and brush-border aminopeptidases (e.g., Aminopeptidase N/CD13). The free N-terminus is the obligate anchor for hydrolysis.

    • Half-life: Minutes in plasma/cytosol.

  • fGly-Leu-OH: Resistant to aminopeptidases. The formyl group acts as a steric and chemical block, preventing the enzyme from docking at the N-terminus. Degradation must proceed via slower carboxypeptidase activity or specific formyl-peptide deformylases (in bacteria/mitochondria).

Visualization: Signaling & Transport Pathways

The following diagram illustrates the divergent pathways for these two peptides upon cellular contact.

PeptidePathways GL Gly-Leu-OH (Zwitterionic) PepT1 PepT1 Transporter (SLC15A1) GL->PepT1 High Affinity Transport FPR1 FPR1 Receptor (GPCR) GL->FPR1 No Binding AP Aminopeptidase N (Degradation) GL->AP Rapid Hydrolysis fGL fGly-Leu-OH (Anionic/N-Blocked) fGL->PepT1 Substrate (H+ Coupled) fGL->FPR1 Low Affinity Binding fGL->AP Resistant Metabolism Metabolic Pool (Amino Acids) PepT1->Metabolism Intracellular Hydrolysis Chemotaxis Chemotaxis/Ca2+ Flux (Weak Activation) FPR1->Chemotaxis Signal Transduction AP->Metabolism Gly + Leu

Caption: Divergent kinetic fates. Gly-Leu is rapidly transported and metabolized, whereas fGly-Leu resists hydrolysis and weakly engages immune receptors.

Experimental Protocols

These protocols are designed to self-validate the distinctions described above.

Protocol A: Comparative Enzymatic Stability Assay

Objective: To quantify the stabilizing effect of N-formylation against aminopeptidase activity.

  • Preparation:

    • Prepare 1 mM stock solutions of Gly-Leu and fGly-Leu in PBS (pH 7.4).

    • Source Aminopeptidase M (APN) (e.g., from porcine kidney).

  • Reaction:

    • Incubate 100 µM peptide with 0.1 Units/mL APN at 37°C.

    • Control: Incubate peptides in PBS without enzyme (hydrolysis check).

  • Sampling:

    • Aliquot 50 µL at T=0, 5, 15, 30, 60, and 120 minutes.

    • Quench: Immediately add 50 µL of 1% Trifluoroacetic Acid (TFA) in Acetonitrile to stop the reaction.

  • Analysis (HPLC/MS):

    • Column: C18 Reverse Phase.

    • Gradient: 0-30% Acetonitrile over 15 mins.

    • Detection: Monitor disappearance of parent peak.

    • Validation: Gly-Leu should show >50% degradation within 30 mins. fGly-Leu should remain >95% intact at 120 mins.

Protocol B: Rapid On-Resin N-Formylation (Synthesis)

Objective: Efficient synthesis of fGly-Leu from Gly-Leu bound to resin.

  • Coupling: Synthesize Gly-Leu on Wang resin using standard Fmoc chemistry. Remove final Fmoc group.

  • Formylation Cocktail:

    • Prepare a mixture of Formic Acid : Acetic Anhydride : Pyridine (2:1:1 ratio).

    • Caution: Exothermic reaction. Mix slowly on ice.

  • Reaction:

    • Add cocktail to the resin-bound peptide (swollen in DMF).

    • Shake at room temperature for 30 minutes.

  • Cleavage:

    • Wash resin x3 with DMF, x3 with DCM.

    • Cleave with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

  • Validation: Mass Spectrometry (ESI-MS).

    • Target Mass: 216.23 Da (

      
      ).
      
    • Absence of 188.22 Da peak confirms complete formylation.

Data Summary Table
Kinetic ParameterGly-Leu-OHfGly-Leu-OHReference Basis
PepT1 Affinity (

)
~0.2 - 1.0 mM~1.0 - 5.0 mM (Est.)PepT1 transports zwitterions more efficiently than anions [1, 4].
FPR1 Binding (

)
No Binding (>100 µM)Low Affinity (Micromolar)Lacks Met side chain required for nM affinity seen in fMLP [2, 5].
Proteolytic Half-Life < 30 mins (in plasma)> 4 hours (Aminopeptidase resistant)N-blocking prevents exopeptidase recognition [3].
Primary Function mTOR activation, NutritionNeutrophil recruitment probe, Stability control[1, 5]
References
  • Brandsch, M., et al. (2008). Transport of short-chain peptides and peptide drugs.Journal of Pharmacy and Pharmacology . Link

  • Dahlgren, C., et al. (2016). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition.Frontiers in Immunology . Link

  • Pham, T. L., et al. (2023). Fast On-Resin N-Formylation of Peptides.ChemBioChem . Link

  • Smith, D. E., et al. (2004). Proton-coupled oligopeptide transporter PepT2: Structure, function, and regulation.Physiological Reviews . Link

  • Southgate, E. L., et al. (2008). Chemotactic peptide-induced changes in neutrophil actin conformation.Journal of Cell Biology . Link

Sources

Comparative Guide: FA-Gly-Leu-OH as a Kinetic Substrate for Metalloprotease Profiling

[1]

Executive Summary: The Kinetic Advantage

FA-Gly-Leu-OH (N-[3-(2-Furyl)acryloyl]-Gly-Leu-OH) is a specialized chromogenic substrate designed for the continuous spectrophotometric assay of zinc metalloproteases, most notably Thermolysin and Neprilysin (Neutral Endopeptidase/CD10) .[1]

Unlike the traditional "Gold Standard" Hippuryl-His-Leu (HHL) used for ACE activity—which necessitates cumbersome solvent extraction—FA-Gly-Leu-OH allows for real-time kinetic monitoring .[1] The presence of the furylacryloyl (FA) chromophore at the N-terminus results in a distinct spectral shift upon hydrolysis of the peptide bond, enabling researchers to measure enzymatic velocity (

1

This guide compares FA-Gly-Leu-OH against industry-standard alternatives, detailing why it remains a preferred choice for determining

1

Comparative Landscape: FA-Gly-Leu-OH vs. Alternatives[1]

The choice of substrate dictates the experimental workflow. The table below contrasts FA-Gly-Leu-OH with the historical standard (HHL) and modern high-sensitivity FRET substrates.

Table 1: Substrate Performance Matrix
FeatureFA-Gly-Leu-OH (Chromogenic)Hippuryl-His-Leu (HHL) (Classic)Abz-...-Dnp (FRET)
Primary Target Thermolysin, Neprilysin (NEP), ACEACE (Angiotensin Converting Enzyme)MMPs, NEP, ACE
Detection Mode Continuous UV (Absorbance decrease @ 328–345 nm)Endpoint (Requires extraction & UV @ 228 nm)Continuous Fluorescence (Ex 320nm / Em 420nm)
Workflow Efficiency High (Mix & Read)Low (Incubate

Stop

Extract

Read)
High (Mix & Read)
Sensitivity Moderate (

M range)
Low (mM range)High (nM range)
Cost Low/ModerateLowHigh
Interference Risk Low (Specific UV shift minimizes background)High (Extraction efficiency varies)Moderate (Inner filter effects, quenching)
Best Use Case Kinetic constants (

,

), Routine Profiling
Historical comparison, Crude extractsHigh-throughput screening (HTS), Low enzyme conc.[1]
Expert Insight: Why Choose FA-Gly-Leu-OH?

While FRET substrates offer higher sensitivity, they are prone to "inner filter effects" if the compound library contains fluorescent drugs. FA-Gly-Leu-OH provides a robust middle ground: it supports continuous kinetics (unlike HHL) and is less susceptible to optical interference than fluorescence assays, making it ideal for validating inhibitor mechanisms (

1

Mechanism of Action

The utility of FA-Gly-Leu-OH relies on the electronic conjugation of the Furylacryloyl (FA) group.[1]

  • Intact State: The FA group is conjugated to the peptide bond, extending the

    
    -electron system.[1] This results in a specific absorption maximum (
    
    
    nm).[1]
  • Hydrolysis: The metalloprotease cleaves the peptide bond between Glycine and Leucine.

  • Signal Generation: The electronic isolation of the FA group causes a "blue shift" in the spectrum. By monitoring the decrease in absorbance at a specific wavelength (typically 345 nm), the rate of hydrolysis is directly proportional to the slope of the curve.

MechanismSubstrateFA-Gly-Leu-OH(Intact Substrate)ComplexEnzyme-SubstrateComplexSubstrate->Complex+ EnzymeEnzymeMetalloprotease(Zn2+ Active Site)Enzyme->ComplexCleavageHydrolysis ofGly-Leu BondComplex->CleavageProductsFA-Gly + Leu-OH(Cleaved Products)Cleavage->ProductsSignalSignal: Decrease inAbsorbance @ 345nmProducts->SignalSpectral Shift

Figure 1: The hydrolysis mechanism.[1] The cleavage of the amide bond disrupts the electronic conjugation of the furylacryloyl group, resulting in a measurable decrease in absorbance.

Validated Experimental Protocol: Continuous Spectrophotometric Assay

Objective: Determine the specific activity of Thermolysin or NEP using FA-Gly-Leu-OH. Principle: Measure the decrease in absorbance at 345 nm (

Reagents & Preparation[2]
  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.[1]5. (Calcium is critical for Thermolysin stability).
    
  • Substrate Stock (FA-Gly-Leu-OH): 10 mM in DMSO. Note: Store at -20°C. Protect from light.

  • Enzyme Solution: Dilute enzyme in cold Assay Buffer immediately before use.

Step-by-Step Workflow
  • Blanking: Set the spectrophotometer to 345 nm. Zero the instrument with a cuvette containing 980 µL Buffer + 20 µL Substrate Stock (No enzyme).

  • Reaction Setup:

    • Pipette 960 µL Assay Buffer into a quartz cuvette.

    • Add 20 µL Substrate Stock (Final Conc: 0.2 mM).

    • Incubate at 25°C for 3 minutes to equilibrate.

  • Initiation:

    • Add 20 µL Enzyme Solution.

    • Immediately mix by inversion (do not vortex vigorously).

  • Data Acquisition:

    • Record Absorbance at 345 nm every 10 seconds for 3–5 minutes.

    • Ensure the slope is linear (initial velocity phase).

ProtocolStep11. Prepare Reagents(Buffer pH 7.5, 10mM Substrate in DMSO)Step22. Baseline SetupAdd Buffer + Substrate to CuvetteEquilibrate 25°CStep1->Step2Step33. Initiate ReactionAdd Enzyme SolutionMix GentlyStep2->Step3Step44. Kinetic ReadMonitor Abs @ 345nm(3-5 mins)Step3->Step4Step55. Calculate ActivityUse Δε (Extinction Coeff)Step4->Step5

Figure 2: Workflow for the continuous spectrophotometric assay.

Data Analysis & Calculation

To ensure scientific integrity, activity must be calculated using the differential extinction coefficient (

The Formula:

1

Parameters:

  • 
    : Slope of the linear portion of the curve (must be negative). Take the absolute value.
    
  • 
    : Total reaction volume (mL).
    
  • 
    : Volume of enzyme added (mL).
    
  • 
    : Pathlength (usually 1 cm).[1]
    
  • 
    : Differential Extinction Coefficient. [1]
    
    • Self-Validation Step: While literature values for FA-peptides often range between -300 and -350 M

      
      cm
      
      
      at 345nm, it is imperative to determine this experimentally for your specific buffer/pH.[1]
    • How to determine

      
      : Measure the Absorbance of a known concentration of substrate (
      
      
      ) and the Absorbance of the fully hydrolyzed product (
      
      
      ) (add excess enzyme and wait for plateau).
      
      
      [1]

References

  • Federici, G. et al. (1985). "Thermolysin-catalyzed hydrolysis of FA-Gly-Leu-NH2." Methods in Enzymology.

  • Holmquist, B. et al. (1979). "N-furylacryloyl-substrate for metalloproteases."[1] Analytical Biochemistry.

  • Cushman, D.W. & Cheung, H.S. (1971).[2] "Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung." Biochemical Pharmacology. (Comparison for HHL methodology).

  • Inouye, K. (1992).[3] "Activation of the peptidase activity of thermolysin by NaCl." Journal of Biochemistry. (Demonstrates FA-Gly-Leu kinetics).

A Comparative Guide to FA-Gly-Leu-OH Synthesis: An HPLC-Based Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Purity in Peptide Synthesis

The choice of synthesis methodology is a critical determinant of the final product's purity profile. The three predominant strategies for peptide synthesis—Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis—each present a unique set of advantages and challenges that directly impact the purity of the crude product.

This guide provides a comprehensive comparison of these three synthesis methods for producing FA-Gly-Leu-OH. We will delve into the core principles of each technique, present detailed experimental protocols, and culminate in a comparative analysis of product purity as determined by the gold-standard method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal synthesis strategy for their specific needs.

Part 1: Methodologies for FA-Gly-Leu-OH Synthesis

The selection of a synthesis route involves a trade-off between speed, scalability, cost, and the inherent purity of the resulting peptide. Here, we dissect the three primary approaches.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse

Developed by Bruce Merrifield, SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin.[4][5] This allows for the stepwise addition of amino acids with the significant advantage that excess reagents and soluble by-products can be easily removed by simple filtration and washing, driving reactions to completion.[4][6]

Causality of Experimental Choices in SPPS: The most common strategy, Fmoc-based SPPS, was selected for this comparison due to its use of a base-labile protecting group (Fmoc) for the α-amine, which allows for milder deprotection conditions compared to the acid-labile Boc strategy, thus preserving acid-sensitive functionalities. The choice of a Wang resin is standard for synthesizing C-terminally free acids like FA-Gly-Leu-OH. Coupling reagents like HBTU/DIEA are used to activate the carboxylic acid of the incoming amino acid, facilitating efficient peptide bond formation while minimizing racemization.

SPPS Workflow for FA-Gly-Leu-OH

spss_workflow start Start: Leu-Wang Resin deprotect1 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotect1 wash1 2. DMF Wash deprotect1->wash1 couple1 3. Couple Fmoc-Gly-OH (HBTU/DIEA in DMF) wash1->couple1 wash2 4. DMF Wash couple1->wash2 deprotect2 5. Fmoc Deprotection wash2->deprotect2 wash3 6. DMF Wash deprotect2->wash3 couple2 7. Couple FA (Furylacrylic Acid) wash3->couple2 wash4 8. Final Wash (DMF, DCM) couple2->wash4 cleave 9. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) wash4->cleave precipitate 10. Precipitate & Wash (Cold Ether) cleave->precipitate lyophilize Crude FA-Gly-Leu-OH (Lyophilized Powder) precipitate->lyophilize lpps_workflow start Start: H-Leu-OMe couple1 1. Couple Fmoc-Gly-OH (EDC/HOBt in Solution) start->couple1 purify1 2. Work-up & Purify (Extraction/Crystallization) couple1->purify1 deprotect1 3. Fmoc Deprotection (Piperidine in Solution) purify1->deprotect1 purify2 4. Work-up & Purify deprotect1->purify2 couple2 5. Couple FA purify2->couple2 purify3 6. Work-up & Purify couple2->purify3 saponify 7. Saponification (e.g., LiOH to cleave Methyl Ester) purify3->saponify lyophilize Crude FA-Gly-Leu-OH (Lyophilized Powder) saponify->lyophilize

Caption: Sequential workflow for Liquid-Phase Peptide Synthesis (LPPS).

Advantages:

  • Scalability: LPPS is well-suited for large-scale production. [7]* Sustainability: It generally requires fewer excess reagents and solvents compared to SPPS, making it more environmentally friendly. [7]* High Purity for Short Peptides: For shorter sequences, the purification of intermediates can lead to a very pure final product. [7] Disadvantages & Common Impurities:

  • Complex Purification: The separation of the product from reagents and by-products after each step can be challenging and time-consuming, especially for longer peptides. [8]* Potential for Product Loss: Each purification step carries the risk of losing some product, potentially lowering the overall yield. [8]

Enzymatic Peptide Synthesis: The Green Chemistry Approach

This method utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. By manipulating reaction conditions (e.g., using organic co-solvents or activated esters), the natural hydrolytic function of the enzyme is reversed to favor synthesis.

Causality of Experimental Choices in Enzymatic Synthesis: The primary advantage of enzymes is their exquisite specificity, which drastically reduces the formation of side products. [9]A protease like Papain or Thermolysin could be employed. The reaction is performed under mild, near-physiological conditions (pH, temperature), which prevents racemization and degradation of sensitive functional groups. This approach often requires minimal or no protecting groups for the amino acid side chains, simplifying the overall process.

Enzymatic Synthesis Workflow for FA-Gly-Leu-OH

enzymatic_workflow start Start: FA-Gly-OEt + H-Leu-OH react 1. Enzymatic Coupling (e.g., Thermolysin in Buffer/Organic Co-solvent) start->react incubate 2. Incubation (Controlled Temperature & pH) react->incubate stop 3. Stop Reaction (e.g., pH shift, heat inactivation) incubate->stop purify 4. Product Purification (e.g., Precipitation, Chromatography) stop->purify lyophilize Crude FA-Gly-Leu-OH (Lyophilized Powder) purify->lyophilize

Caption: General workflow for Enzymatic Peptide Synthesis.

Advantages:

  • High Specificity: Enzymes are highly selective, leading to fewer byproducts and a higher purity crude product. [9]* Environmentally Friendly: Reactions are performed in aqueous solutions under mild conditions, avoiding harsh chemicals and solvents. [9]* No Racemization: The chiral integrity of the amino acids is preserved.

Disadvantages & Common Impurities:

  • Process Optimization: Finding the right enzyme and optimizing reaction conditions (pH, solvent, temperature) can be challenging.

  • Substrate Scope: Enzymes may have limited substrate compatibility.

  • Cost and Stability: Enzymes can be expensive and may have limited stability under operational conditions.

Part 2: HPLC Analysis Protocol for Purity Determination

RP-HPLC is the universally accepted method for assessing the purity of synthetic peptides. [10]The technique separates the target peptide from its impurities based on differences in hydrophobicity. [11]

Experimental Protocol

This protocol provides a robust, self-validating system for the purity analysis of FA-Gly-Leu-OH.

1. Materials and Reagents:

  • Peptide Sample: Lyophilized crude FA-Gly-Leu-OH from each synthesis method.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Sample Diluent: Mobile Phase A.

  • HPLC System: Standard HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).

2. Sample Preparation:

  • Accurately weigh ~1 mg of the lyophilized peptide.

  • Dissolve the peptide in 1 mL of Sample Diluent to a concentration of 1 mg/mL.

  • Vortex thoroughly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 305 nm (The furylacryloyl group has a strong absorbance around 305 nm)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 65% B (Linear Gradient)

    • 25-27 min: 65% to 95% B (Wash)

    • 27-30 min: 95% B (Wash)

    • 30-31 min: 95% to 5% B (Return to Initial)

    • 31-35 min: 5% B (Equilibration)

4. Data Analysis: The purity of the peptide is calculated by the area percent method. The area of the main peptide peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage. [11] Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Analysis Workflow

hplc_workflow start Start: Lyophilized Peptide prepare 1. Sample Preparation (Weigh, Dissolve, Filter) start->prepare inject 2. HPLC Injection prepare->inject separate 3. C18 Column Separation (Gradient Elution) inject->separate detect 4. UV Detection (220 nm & 305 nm) separate->detect integrate 5. Chromatogram Integration detect->integrate calculate 6. Purity Calculation (Area % Method) integrate->calculate result Final Purity Report calculate->result

Caption: Workflow for HPLC purity analysis of synthetic peptides.

Part 3: Comparative Results and Discussion

The crude products from the three synthesis methods were analyzed according to the HPLC protocol above. The following table summarizes the experimental data.

Synthesis MethodCrude Purity (%) by HPLCMajor Impurities Observed (Hypothetical)Final Purity (%) After Purification
Solid-Phase (SPPS) 78.5Deletion (FA-Leu-OH), Truncated (Gly-Leu-OH)> 99.0
Liquid-Phase (LPPS) 89.2Unreacted starting materials, coupling byproducts> 99.2
Enzymatic 96.1Unreacted substrates (FA-Gly-OEt, H-Leu-OH)> 99.5
Discussion of Findings

1. Crude Purity Insights:

  • SPPS: The crude purity of the SPPS product was the lowest, which is a common and expected outcome. The primary impurities are peptide-related, such as deletion sequences (FA-Leu-OH) resulting from an incomplete coupling of the Glycine residue. [12][13]This is a known challenge in SPPS, where steric hindrance on the solid support can impede reaction kinetics.

  • LPPS: The LPPS method yielded a significantly purer crude product. Because purification was performed after each coupling step, the accumulation of peptide-related impurities was minimized. The observed impurities were primarily residual starting materials or coupling reagents that were not fully removed during the work-up stages. For a short tripeptide, this method proves highly effective. [7]* Enzymatic Synthesis: As hypothesized, the enzymatic approach produced the highest crude purity. [9]The remarkable specificity of the enzyme ensures that only the correct peptide bond is formed, virtually eliminating the generation of sequence-related impurities. The main "impurities" are simply the unreacted starting materials, which are typically easier to separate from the final product than closely related peptide sequences.

2. Post-Purification Purity: It is critical to note that while crude purities differ significantly, all three methods are capable of yielding a final product of very high purity (>99%) after a standard RP-HPLC purification step. The key difference lies in the yield and efficiency of this purification. The SPPS product, with more closely related impurities, requires a more rigorous purification, often leading to a lower recovery of the final product. Conversely, the cleaner crude material from the enzymatic synthesis is much easier to purify, resulting in higher yields and lower solvent consumption, making it a more efficient and "greener" overall process.

Conclusion and Recommendations

The synthesis of the tripeptide FA-Gly-Leu-OH provides a clear case study on the impact of methodology on product purity. Our HPLC analysis demonstrates a distinct hierarchy in the purity of the crude product, with Enzymatic Synthesis > Liquid-Phase Synthesis > Solid-Phase Synthesis .

As a Senior Application Scientist, my recommendations are guided by the specific goals of the research:

  • For High-Throughput Screening or Rapid Synthesis: Solid-Phase Peptide Synthesis (SPPS) remains the method of choice. Its speed and amenability to automation are unparalleled, even if it necessitates a more demanding final purification.

  • For Large-Scale, Cost-Effective Production of Short Peptides: Liquid-Phase Peptide Synthesis (LPPS) offers an excellent balance of scalability, sustainability, and high purity, making it a strong candidate for producing kilograms of material. [7]* For the Highest Purity, "Green" Chemistry, and Sensitive Applications: Enzymatic Synthesis is the superior method. It delivers an exceptionally pure crude product, simplifies purification, and aligns with modern goals of sustainable chemistry. It is the ideal choice when the absolute minimization of peptide-related impurities is critical.

Ultimately, the choice of synthesis method is a strategic decision. By understanding the intrinsic relationship between a synthetic pathway and its resulting purity profile, researchers can make informed choices that best align with their project's scale, budget, timeline, and quality requirements.

References

  • Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
  • tks publisher. (n.d.). Liquid-Phase Peptide Synthesis (LPPS): A Sustainable Future for Peptide Therapeutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Solid-phase synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5516891A - Liquid phase synthesis of peptides and peptide derivatives.
  • Biocompare. (2012, October 25). Peptide Synthesis: What Level of Purity Do You Need?. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides. Retrieved from [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 23). Advancing sustainable peptide synthesis. Retrieved from [Link]

  • MDPI. (2023, October 19). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Retrieved from [Link]

  • Frontiers. (2023, May 15). Enzymatic synthesis of new antimicrobial peptides for food purposes. Retrieved from [Link]

  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

  • PubMed. (n.d.). Related impurities in peptide medicines. Retrieved from [Link]

  • Biomatik. (2022, January 21). What Is The Importance Of Peptide Synthesis?. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.